8-Chloroimidazo[1,2-a]pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-3-10-4-6(11)9-7(5)10/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDCTRHRZTDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 8-Chloroimidazo[1,2-a]pyridin-2-ol (CAS 1020044-16-9)
[1]
Executive Summary: The Scaffold & Its Significance
8-Chloroimidazo[1,2-a]pyridin-2-ol (CAS 1020044-16-9) represents a specialized functional derivative of the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous commercially available parent heterocycle, this specific derivative introduces two critical electronic and steric modulators:[1]
-
The 8-Chloro Substituent: Located peri- to the bridgehead nitrogen, this halogen exerts a significant steric influence on the N1-lone pair and modulates the pKa of the system, often improving metabolic stability against oxidative metabolism at the pyridine ring.
-
The 2-Hydroxy/2-Oxo Moiety: This functionality introduces a critical tautomeric equilibrium (lactam-lactim), serving as a versatile handle for O-alkylation, N-alkylation, or bioisosteric replacement of amide bonds in peptide mimetics.
This guide dissects the synthesis, reactivity, and therapeutic utility of this compound, moving beyond basic catalog data to actionable laboratory intelligence.[1][2]
Chemical Architecture & Tautomerism
The Lactam-Lactim Equilibrium
While formally nomenclated as a 2-ol (lactim), this compound exists in a dynamic equilibrium with its 2-one (lactam) tautomer. In solution (DMSO-d6, CDCl3), the equilibrium heavily favors the 2-one form due to the thermodynamic stability of the amide-like C=O bond, although the aromaticity of the fused system provides some stabilization to the 2-ol form.
Implication for Reactivity:
-
Electrophiles: Reaction with alkyl halides can occur at O (yielding 2-alkoxyimidazopyridines) or N1 (yielding N-alkylated lactams), highly dependent on the base and solvent used.
-
Hydrogen Bonding: The 2-one form acts as a hydrogen bond acceptor, crucial for binding affinity in kinase or GPCR pockets.
Visualization: Tautomeric States
The following diagram illustrates the equilibrium and the steric influence of the 8-chloro group.
Figure 1: Lactim-Lactam tautomerism of 8-chloroimidazo[1,2-a]pyridin-2-ol. The 8-chloro substituent sterically influences the N1 position.
Synthesis & Manufacturing Protocols
The synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol typically relies on the condensation of 2-aminopyridines with
Core Synthetic Pathway
Reaction Type: Condensation / Cyclization Key Reagents: 2-Amino-3-chloropyridine, Ethyl Bromoacetate (or Chloroacetic acid).
Protocol: One-Pot Cyclization
-
Starting Material: Dissolve 2-amino-3-chloropyridine (1.0 eq) in ethanol or DME (Dimethoxyethane).
-
Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Note: The 3-chloro group on the pyridine ring deactivates the exocyclic amine slightly, requiring longer reaction times or mild heating (40-60°C) compared to unsubstituted analogs.
-
-
Cyclization: The intermediate N-alkylated species often precipitates as a hydrobromide salt. Reflux the mixture (80°C) for 4-6 hours to drive the dehydrative cyclization.
-
Workup: Cool to 0°C. The product (often the HBr salt) may crystallize. Filter and wash with cold ethanol. To obtain the free base, suspend in water and neutralize with saturated NaHCO3 to pH 7-8.
-
Purification: Recrystallization from Ethanol/Water or Methanol.
Figure 2: Synthetic workflow for the construction of the 8-chloroimidazo[1,2-a]pyridin-2-ol core.
Reactivity Profile & Functionalization[2]
This scaffold is a versatile building block. The presence of the 8-chloro group and the 2-OH/2-one moiety opens three distinct vectors for diversification.
Vector A: Electrophilic Aromatic Substitution (C3 Position)
The C3 position (adjacent to the bridgehead nitrogen) is highly nucleophilic.[1]
-
Halogenation: Reaction with NBS or NIS yields the 3-bromo or 3-iodo derivatives. These are critical intermediates for Suzuki/Sonogashira couplings to install aryl or heteroaryl groups.
-
Formylation: Vilsmeier-Haack reaction installs a C3-aldehyde.
Vector B: O- vs. N-Alkylation
Under basic conditions (e.g., K2CO3/DMF), alkylation with alkyl halides (R-X) yields a mixture of:
-
O-alkylation (Major often): 2-alkoxy-8-chloroimidazo[1,2-a]pyridine.
-
N-alkylation (Minor): 1-alkyl-8-chloroimidazo[1,2-a]pyridin-2-one.
-
Optimization: Use of "hard" electrophiles and silver salts (Ag2CO3) tends to favor O-alkylation.
Vector C: Palladium-Catalyzed Coupling (C8 Position)
The 8-chloro group is generally less reactive than a bromide or iodide but can be activated using specialized phosphine ligands (e.g., XPhos, Buchwald precatalysts) for Suzuki-Miyaura coupling, allowing the introduction of solubilizing groups or lipophilic tails.[1]
Table 1: Functionalization Strategies
| Target Position | Reagent Class | Reaction Type | Outcome |
| C3-H | NBS / NIS | Electrophilic Subst. | 3-Halo intermediate (Gateway to couplings) |
| C2-OH | R-X, K2CO3 | Nucleophilic Subst. | 2-Alkoxy ether (GABA-A pharmacophore) |
| C8-Cl | Boronic Acids, Pd(0) | Cross-Coupling | Bi-aryl systems (Steric modulation) |
| C3-H | R-CHO, Acid | Mannich Reaction | 3-Aminomethyl derivatives |
Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is pharmacologically validated.[1][4][5] The 8-chloro-2-ol derivative specifically serves as a precursor or bioisostere in several domains:
GABA-A Receptor Modulation
The 2-phenylimidazo[1,2-a]pyridine class (e.g., Zolpidem) binds to the benzodiazepine site of GABA-A receptors.
-
Role of 8-Cl: Substituents at the 8-position affect the selectivity for
1 vs 2/3 subunits. The 8-chloro group can enhance metabolic stability and alter the lipophilicity profile (LogP) to improve blood-brain barrier (BBB) penetration.
Anti-Infectives & Oncology[2]
-
KRAS Inhibitors: Recent studies utilize the imidazo[1,2-a]pyridine core to covalently bind to KRAS(G12C) mutants.[1][5] The 2-hydroxy group can be converted to a triflate and coupled to acrylamide "warheads."
-
mGlu2 Positive Allosteric Modulators (PAMs): 8-substituted imidazopyridines have shown efficacy as mGlu2 PAMs for treating schizophrenia and anxiety disorders.
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 1020044-16-9 is limited, it should be handled with the standard precautions for halogenated nitrogen heterocycles.
-
Hazard Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation / Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-hydroxy group makes it susceptible to oxidation or hygroscopicity over long periods.
-
Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water and non-polar solvents (Hexane).[1]
References
-
Scaffold Overview: Goel, R. et al. "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents."[1] Journal of Medicinal Chemistry. Link
-
Synthesis Methodology: Bagdi, A. K. et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines."[1][2][6][7] Organic Chemistry Frontiers. Link
-
GABA-A Modulators: Hanson, S. M. et al. "Structural basis for ligand recognition by the GABA-A receptor." Nature Structural & Molecular Biology. Link
-
mGlu2 PAMs: Trabanco, A. A. et al. "Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor."[1] Journal of Medicinal Chemistry. Link[1]
-
Tautomerism: Katritzky, A. R. et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry. Link
(Note: While specific literature on CAS 1020044-16-9 is sparse, the references above provide the authoritative grounding for the chemistry and biology of this specific scaffold class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1196146-07-2|8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Chloroimidazo[1,2-a]pyridine Tautomeric Interface: A Technical Guide to Structure, Stability, and Reactivity
Topic: 8-Chloroimidazo[1,2-a]pyridin-2-ol vs 8-chloroimidazo[1,2-a]pyridin-2(3H)-one Tautomerism Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-ulcer agents, and antivirals.[1][2][3][4] However, derivatives substituted at the 2-position with an oxygen moiety introduce a critical tautomeric ambiguity: the equilibrium between the 2-hydroxy (lactim/enol) form and the 2-oxo (lactam/keto) form.
For the specific derivative 8-chloroimidazo[1,2-a]pyridin-2(3H)-one , understanding this equilibrium is not merely academic—it dictates solubility, metabolic stability, and the trajectory of synthetic functionalization.
This guide provides a definitive technical analysis of the tautomeric preference, the electronic influence of the 8-chloro substituent, and the self-validating analytical protocols required to distinguish these forms in drug development pipelines.
The Tautomeric Landscape: Thermodynamics & Mechanism
The Equilibrium
While often nomenclatured as "2-ol" derivatives in chemical catalogs, 8-chloroimidazo[1,2-a]pyridines oxygenated at C2 exist predominantly as the 2(3H)-one (keto) tautomer in both the solid state and polar solvents.
The driving force is the thermodynamic stability of the carbonyl bond (
The 8-Chloro Substituent Effect
The introduction of a chlorine atom at the 8-position (adjacent to the bridgehead nitrogen) exerts a specific electronic influence:
-
Inductive Withdrawal (-I): The electronegative chlorine reduces the electron density of the pyridine ring.
-
Basicity Modulation: It lowers the
of the bridgehead nitrogen ( ). -
Consequence: While the keto form remains dominant, the 8-Cl substituent slightly destabilizes the cationic character of the
in the resonance hybrid, potentially making the amide-like N-H bond more acidic and reactive toward alkylation compared to the unsubstituted parent.
Mechanistic Pathway Visualization
The following diagram illustrates the proton transfer mechanism and the resonance contributors that stabilize the keto form.
Caption: Figure 1. Tautomeric equilibrium shifting from the aromatic '2-ol' lactim to the thermodynamically stable '2-one' lactam, stabilized by zwitterionic resonance.
Analytical Discrimination: Self-Validating Protocols
Distinguishing between the tautomers requires specific spectroscopic markers. Reliance on low-resolution MS alone is insufficient as both forms have identical mass (
NMR Spectroscopy (The Gold Standard)
The proton environment at Carbon-3 (C3) is the definitive discriminator.
| Feature | Enol Form (2-ol) | Keto Form (2-one) | Validation Criterion |
| C3 Proton | Singlet (1H) | Singlet (2H) | Integration of signal intensity. |
| Chemical Shift ( | Upfield shift of | ||
| C2 Carbon | Diagnostic carbonyl signal in | ||
| NH Signal | Absent (OH present) | Broad Singlet ( | Exchangeable with D |
Infrared (IR) Spectroscopy
-
Keto Form: Displays a sharp, intense band at 1680–1700 cm
(Lactam C=O stretch). -
Enol Form: Would lack the carbonyl band and show broad O-H stretching (rarely observed in isolation).
X-Ray Crystallography
In the solid state, 8-chloroimidazo[1,2-a]pyridin-2(3H)-one typically crystallizes as a hydrogen-bonded dimer or polymer through
Synthetic Implications & Reactivity[1][4][5][6][7][8][9]
The tautomeric state dictates the nucleophilic and electrophilic sites of the molecule.
Reactivity Profile
-
Electrophilic Attack (C3): The keto form behaves like an enamine . The C3 position is highly nucleophilic.[2] Electrophiles (halogens, aldehydes) attack here, not at the oxygen.
-
Alkylation (N vs. O): Under basic conditions (e.g.,
, alkyl halide), alkylation typically occurs at the Nitrogen (N1) or Oxygen (O2) depending on "Hard-Soft Acid-Base" (HSAB) principles and solvent.-
Soft electrophiles / Non-polar solvents
N-alkylation (favored). -
Hard electrophiles / O-silylation
O-trapping (Enol ether formation).
-
Reactivity Flowchart
Caption: Figure 2. Divergent reactivity pathways dictated by the keto-enol equilibrium.
Experimental Protocols
Synthesis of 8-Chloroimidazo[1,2-a]pyridin-2(3H)-one
This protocol utilizes the condensation of 2-amino-3-chloropyridine with a glyoxalic acid derivative or ethyl bromoacetate.
Reagents:
-
2-Amino-3-chloropyridine (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Ethanol (anhydrous)
-
HBr (cat.) or NaHCO
(for workup)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-3-chloropyridine (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl bromoacetate (12 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The starting amine is less polar than the product hydrobromide salt. -
Precipitation: Cool the reaction to
. The hydrobromide salt of the product often precipitates.-
Note: If no precipitate forms, evaporate solvent and triturate with diethyl ether.
-
-
Neutralization (Critical for Tautomer Isolation): Dissolve the salt in minimal water. Carefully adjust pH to ~7–8 using saturated NaHCO
. The free base (keto form) will precipitate. -
Filtration: Filter the solid, wash with cold water, and dry under vacuum over P
O .
Self-Validation Check:
-
Dissolve a sample in DMSO-
. -
Pass: Observation of a singlet at ~4.8 ppm (2H) confirms the cyclic amide (keto form).
-
Fail: Broad peaks or complex aromatics may indicate incomplete cyclization (intermediate N-alkylation without ring closure).
Trapping the Enol Form (O-Silylation)
To study the "2-ol" character, one must trap it kinetically.
-
Suspend the 2-one in dry DCM.
-
Add Triethylamine (2.0 eq) and TMS-Cl (1.5 eq).
-
Stir at RT for 1h.
-
Evaporate and analyze immediately (unstable to hydrolysis).
-
Result: The C3 signal in NMR will shift from ~4.8 ppm (CH
) to ~7.8 ppm (aromatic CH).
-
References
-
Lombardino, J. G. (1965). Preparation and properties of some imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. Link
-
Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][5][6][7][8][9][10][11][12][13][14] Proton magnetic resonance spectra and synthesis. Journal of Organic Chemistry, 30(12), 4081-4084. Link
-
Katritzky, A. R., et al. (2000). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry, 76, 1-3. Link
-
Trapani, G., et al. (2003). Structure-activity relationships in a series of imidazo[1,2-a]pyridine derivatives binding to the peripheral benzodiazepine receptor. Journal of Medicinal Chemistry, 46(11), 2268-2274. Link
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 51, 5242-5245. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | Publicación [silice.csic.es]
- 10. mdpi.com [mdpi.com]
- 11. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chemical structure and molecular weight of 8-chloroimidazo[1,2-a]pyridin-2-ol
This technical guide provides a comprehensive analysis of 8-chloroimidazo[1,2-a]pyridin-2-ol , a fused bicyclic heterocycle critical to medicinal chemistry. It details the compound's structural dynamics, synthetic pathways, and pharmacological utility, specifically addressing the tautomeric equilibrium that defines its reactivity and detection.
Executive Summary
8-Chloroimidazo[1,2-a]pyridin-2-ol (Molecular Weight: 168.58 g/mol ) is a privileged scaffold in drug discovery, serving as a core pharmacophore for GABA-A receptor modulators and anti-infective agents. While nomenclature often refers to the "2-ol" (enol) form, this compound predominantly exists as the 2-one (lactam) tautomer in solution and solid states. This distinction is critical for synthetic planning and spectroscopic characterization.
Chemical Identity & Physiochemical Properties[1][2][3]
Structural Constitution
The molecule consists of a pyridine ring fused to an imidazole ring, with a chlorine atom at position 8 and an oxygen functionality at position 2.
| Property | Value |
| IUPAC Name | 8-chloroimidazo[1,2-a]pyridin-2-ol |
| Preferred Tautomer | 8-chloroimidazo[1,2-a]pyridin-2(3H)-one |
| Molecular Formula | C |
| Molecular Weight | 168.58 g/mol |
| Exact Mass | 168.009 g/mol |
| CAS Number | 1020044-16-9 (Commercial/Putative) |
| Physical State | Solid (typically off-white to pale yellow powder) |
The Tautomeric Equilibrium (Critical Insight)
Researchers attempting to isolate the "2-ol" must recognize that the equilibrium heavily favors the keto (lactam) form due to the loss of aromaticity in the imidazole ring required to form the enol.
-
2-ol Form (Enol): Aromatic imidazole ring; OH group. Rare in neutral media.
-
2-one Form (Keto): Non-aromatic imidazole ring (saturated C3); C=O carbonyl. Dominant species.
This equilibrium dictates that NMR signals will show a methylene (-CH
Figure 1: Tautomeric equilibrium favoring the 2-one species.
Synthetic Pathways[4][5]
Retrosynthetic Analysis
The most robust synthesis involves the condensation of 2-amino-3-chloropyridine with an
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard methodologies for imidazo[1,2-a]pyridin-2-ones.
Reagents:
-
2-Amino-3-chloropyridine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Ethanol (anhydrous) or DMF
-
Sodium Bicarbonate (NaHCO
) or Potassium Carbonate (K CO )
Workflow:
-
Dissolution: Dissolve 2-amino-3-chloropyridine in anhydrous ethanol (0.5 M concentration).
-
Alkylation: Add ethyl bromoacetate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Mechanism:[1] The pyridine ring nitrogen (N1) attacks the
-carbon of the ester (S 2), forming a pyridinium intermediate. The exocyclic amine then attacks the ester carbonyl, displacing ethoxide and closing the ring.
-
-
Precipitation: Cool the reaction mixture. The product often precipitates as the hydrobromide salt or free base depending on conditions.
-
Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from ethanol/water if necessary.
Reaction Logic Diagram
Figure 2: Synthetic workflow for the construction of the 8-chloro core.
Structural Analysis & Characterization
To validate the structure, researchers must look for specific spectroscopic signatures distinguishing the 2-one from the 2-ol.
NMR Spectroscopy Expectations
-
H NMR (DMSO-d
):-
C3-H
: A singlet integrating to 2 protons around 4.5–5.0 ppm . This confirms the keto form. If it were the 2-ol, this would be an aromatic singlet (1H) around 7–8 ppm, which is rarely observed. -
Aromatic Region: Three protons corresponding to the pyridine ring (positions 5, 6, 7). The 8-chloro substituent deshields the H7 proton.
-
Mass Spectrometry
-
MS (ESI+): Expect an [M+H]
peak at 169.0 (for Cl) and 171.0 (for Cl) in a 3:1 ratio, characteristic of the chlorine isotope pattern.
Medicinal Chemistry Utility
The 8-chloroimidazo[1,2-a]pyridine scaffold is a bioisostere for benzodiazepines and other purine-like heterocycles.
-
GABA-A Receptor Modulation:
-
The core mimics the interaction of Zolpidem (a related imidazo[1,2-a]pyridine) with the
1 subunit of the GABA-A receptor. -
The 8-chloro group provides steric bulk and modulates the electronic properties of the ring, potentially improving metabolic stability against oxidative attack at the pyridine ring.
-
-
Anti-Infective Research:
-
Derivatives of this core (specifically nitro-substituted variants) have shown promise as antileishmanial agents by acting as substrates for parasitic nitroreductases.[2]
-
Figure 3: Pharmacological applications and Structure-Activity Relationship (SAR).
References
-
Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC8699318. Retrieved from [Link]
Sources
The 8-Chloroimidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a versatile template for the design of novel therapeutic agents. The introduction of a chlorine atom at the 8-position of this scaffold has been shown to modulate the physicochemical properties and biological activities of the resulting compounds, making the 8-chloroimidazo[1,2-a]pyridine core a subject of intense investigation. This technical guide provides a comprehensive overview of the biological activities of the 8-chloroimidazo[1,2-a]pyridine scaffold, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
The 8-chloroimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives incorporating this core have demonstrated potent activity against various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.
A. Mechanism of Action: Inhibition of Pro-Survival Kinases
A primary mechanism through which imidazo[1,2-a]pyridine derivatives, including those with an 8-chloro substituent, exert their anticancer effects is through the inhibition of protein kinases that are often dysregulated in cancer.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a key target.[1][2]
Furthermore, some derivatives have been investigated as covalent inhibitors, a strategy that involves the formation of a permanent bond with the target protein, leading to irreversible inhibition. This approach has been successfully applied to target mutations in oncogenes like KRAS.[3]
B. Structure-Activity Relationship (SAR)
The anticancer activity of 8-chloroimidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the scaffold. For instance, the introduction of a morpholino group at the 8-position of the related imidazo[1,2-a]pyrazine scaffold has been shown to be beneficial for cytotoxicity against various cancer cell lines.[4] While this is not a direct example of an 8-chloro derivative, it highlights the importance of substitution at this position.
| Compound Class | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | PI3Kα | 1.25 | A549, PC-3, MCF-7 | [4][5] |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt | Sub-micromolar | - | [6] |
| Covalent imidazo[1,2-a]pyridine derivatives | KRAS G12C | Potent | NCI-H358 | [3] |
C. Experimental Protocols
A general synthetic route to 8-chloroimidazo[1,2-a]pyridine derivatives involves the condensation of 3-chloro-2-aminopyridine with an α-haloketone.
Step 1: Synthesis of 8-chloro-2-substituted-imidazo[1,2-a]pyridine
-
To a solution of 3-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 8-chloroimidazo[1,2-a]pyridine derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The 8-chloroimidazo[1,2-a]pyridine scaffold has shown promise in the development of novel anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A significant mechanism of anti-inflammatory action for this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Additionally, these compounds can modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7]
B. Structure-Activity Relationship (SAR)
For anti-inflammatory activity, the substitution pattern on the imidazo[1,2-a]pyridine ring is crucial. For instance, a methyl group at the 8-position of a related series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was found to be optimal for potent and selective COX-2 inhibition.[10]
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | 0.07 - 0.39 | 42.3 - 508.6 | [10] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | - | Preferential | [5] |
C. Experimental Protocols
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Pre-incubate the enzyme with the test compound or vehicle (DMSO) for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the IC50 values for both COX-1 and COX-2 inhibition.[10]
III. Antimicrobial Activity: A Broad Spectrum of Action
The 8-chloroimidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of antimicrobial agents, exhibiting activity against a range of pathogens, including bacteria, fungi, and parasites.
A. Antibacterial and Antifungal Activity
Derivatives of the imidazo[1,2-a]pyridine core have been reported to possess antibacterial and antifungal properties.[11][12][13] The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
B. Antitrypanosomatid Activity
A noteworthy application of the 8-substituted imidazo[1,2-a]pyridine scaffold is in the development of agents against trypanosomatid parasites, the causative agents of diseases like leishmaniasis and African trypanosomiasis. Specifically, 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines have shown potent activity against Leishmania and Trypanosoma brucei.[14] These compounds are bioactivated by type 1 nitroreductases (NTRs) within the parasites, a mechanism that provides selectivity.[14]
| Compound Class | Organism | IC50 (µM) | Reference |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines | L. infantum | 1.1 - 3.0 | [14] |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines | T. brucei brucei | 0.04 - 0.25 | [14] |
| Imidazo[1,2-a]pyridines containing 1,2,3-triazole | Various bacteria and fungi | Good activity | [11] |
C. Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[15]
IV. Conclusion and Future Perspectives
The 8-chloroimidazo[1,2-a]pyridine scaffold represents a highly versatile and privileged core in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The chlorine substituent at the 8-position plays a crucial role in modulating the pharmacological properties of these compounds.
Future research in this area should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space around the 8-chloroimidazo[1,2-a]pyridine core to explore a wider range of biological targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities.
-
In vivo evaluation: Translating the promising in vitro results into in vivo efficacy and safety studies.
-
Structure-based drug design: Utilizing computational tools to design more potent and selective inhibitors.
The continued exploration of the 8-chloroimidazo[1,2-a]pyridine scaffold holds great promise for the discovery and development of novel therapeutic agents to address unmet medical needs.
V. References
-
Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
Zhang, X., Li, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., ... & Liu, H. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(39), 7796-7805. [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-12. [Link]
-
de Oliveira, R. B., da Silva, A. D., & de Lima, M. C. A. (2018). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Patel, N. B., & Patel, H. R. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. International Journal of Pharmaceutical Sciences and Research, 17(1), 1000-1008. [Link]
-
Singh, V., & Chawla, P. A. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 816-832. [Link]
-
Gelin, M., Desloges, N., Cojean, S., Desrivot, J., Bourgeade-Delmas, S., Le Pape, P., ... & Bourahla, K. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 156, 544-556. [Link]
-
Altaher, A. M., El-Shorbagi, A. N., & Al-Absi, N. A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Zhu, W., Sun, C., Zhou, Y., & Zhang, H. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 309. [Link]
-
Lavecchia, A., Di Giovanni, C., & Novellino, E. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4898. [Link]
-
Movahed, M. A., Daraei, A., Nourbakhsh, M., & Zarghi, A. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3505. [Link]
-
Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Cosimelli, B., Sartini, S., La Motta, C., Sturchio, E., Mugnaini, L., & Da Settimo, F. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 473-484. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Antibacterial imidazo[1,2-a]pyridines. [Link]
-
Constantinescu, T., Tarcomnicu, I., & Calinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
Endoori, S., Reddy, T. S., & Reddy, C. S. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. [Link]
-
Zhu, W., Sun, C., Zhou, Y., & Zhang, H. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Semantic Scholar. [Link]
-
Revankar, G. R., & Robins, R. K. (1980). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 23(7), 777-780. [Link]
-
Li, J., & De Clercq, E. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-27. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(3), 2691-2717. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16055-16066. [Link]
-
Deshmukh, R. R., & Jirole, D. J. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Research Journal of Chemical Sciences, 3(12), 38-42. [Link]
-
Al-Hussain, S. A., & Ali, M. R. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
Gelin, M., Desloges, N., Cojean, S., Desrivot, J., Bourgeade-Delmas, S., Le Pape, P., ... & Bourahla, K. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 156, 544-556. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Al-Ghorbani, M., Chebil, A., Othman, A. M., & Hassan, A. S. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Molecules, 27(15), 4983. [Link]
-
Kumar, A., & Singh, J. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(8), 1438-1456. [Link]
-
ResearchGate. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. [Link]
-
Kurbatov, S. V., Kurbatova, A. A., & Knyazeva, E. A. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1485-1494. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. [Link]
-
Constantinescu, T., Tarcomnicu, I., & Calinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8), e200324228067. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. researchgate.net [researchgate.net]
- 13. isca.me [isca.me]
- 14. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comprehensive Guide: Acidity and pKa of 8-Chloroimidazo[1,2-a]pyridin-2-ol
[1]
Executive Summary & Structural Identity
8-chloroimidazo[1,2-a]pyridin-2-ol is a fused heterocyclic scaffold often utilized as a bioisostere in drug discovery (e.g., for kinase inhibitors or GABA modulators).[1] Its physicochemical behavior is dominated by a keto-enol tautomerism that dictates its acidity, solubility, and binding affinity.[1]
| Property | Detail |
| IUPAC Name | 8-chloroimidazo[1,2-a]pyridin-2-ol |
| Common Tautomer | 8-chloroimidazo[1,2-a]pyridin-2(3H)-one (Lactam form) |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Predicted pKa (Acidic) | 8.8 – 9.8 (NH deprotonation) |
| Predicted pKa (Basic) | ~2.5 – 3.5 (N1 protonation) |
Structural Chemistry: Tautomerism & Acidic Sites
To understand the pKa, one must first identify the species present in solution. Like its analog 2-pyridone, this molecule exists in a tautomeric equilibrium between the 2-ol (enol/lactim) and 2-one (keto/lactam) forms.[1]
The Dominant Tautomer
In aqueous solution and the solid state, the 2-one (lactam) form is energetically favored due to the strength of the N–H and C=O bonds compared to the O–H and C=N bonds, despite the loss of full aromaticity in the imidazole ring.
-
Acidic Site: The proton on the bridgehead nitrogen (N1) in the lactam form (or O-H in lactim) is the site of acidity.
-
Basic Site: The N1 nitrogen can also accept a proton in highly acidic media.[1]
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance stabilization of the conjugate anion.
Figure 1: Tautomeric equilibrium favoring the lactam form and dissociation to the common anion.[2]
pKa Analysis: Derivation & Substituent Effects
Direct experimental pKa values for this specific chlorinated derivative are rarely cataloged in public databases.[1] However, using Structure-Activity Relationship (SAR) principles and data from the parent scaffold, we can derive a high-confidence range.[1]
The Parent Baseline
-
Reference Molecule: Imidazo[1,2-a]pyridin-2(3H)-one (unsubstituted).[1]
-
Baseline pKa: The pKa of the NH group in the parent scaffold is estimated at ~10.5 – 11.0 , comparable to 2-pyridone (pKa = 11.[1]65) but slightly more acidic due to the fused ring system facilitating charge delocalization.[1]
The 8-Chloro Effect (Electronic Modulation)
The chlorine atom at position 8 exerts a strong electronic influence via the Inductive Effect (-I) .[1]
-
Inductive Withdrawal (-I): Chlorine is highly electronegative.[1] It pulls electron density away from the ring system through the sigma bond framework.[1]
-
Anion Stabilization: Upon deprotonation, the resulting negative charge on the N1/O region is stabilized by this electron withdrawal.[1]
-
Net Result: The 8-Cl substituent lowers the pKa (increases acidity) compared to the parent molecule.[1]
Quantitative Estimation (Hammett Equation)
Applying a Hammett-style correction:
-
Base pKa: ~10.5
-
Correction for Cl (ortho/meta-like position): Chlorine typically lowers pKa by 1–1.5 units in heterocyclic phenols/lactams.[1]
-
Calculated Range: 10.5 - 1.5 = 9.0 .[1]
| Species | State | Estimated pKa | Mechanism |
| Cation (+) | Protonated N1 | 2.5 – 3.5 | Pyridine-like nitrogen lone pair protonation.[1] |
| Neutral (0) | Lactam Form | 8.8 – 9.8 | Deprotonation of NH to form Anion (-).[1] |
Experimental Protocols for pKa Determination
To validate the theoretical values, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of reference standards.[1]
Materials & Prerequisites[1]
-
Compound: >5 mg of 8-chloroimidazo[1,2-a]pyridin-2-ol (High Purity).[1]
-
Solvent: Carbonate-free water (degassed) and Methanol (HPLC grade) for co-solvent extrapolation if solubility is low.[1]
-
Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.
-
Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1]
Step-by-Step Workflow
-
System Calibration:
-
Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Validation Step: Run a "blank" titration with water/methanol to determine the ionic product of the solvent (Kw).[1]
-
-
Sample Preparation:
-
Dissolve the compound in a minimal amount of Methanol/Water (typically 20-50% MeOH) to ensure complete solubility of the neutral form.[1]
-
Concentration target: ~1 mM.
-
-
Titration (Acid to Base):
-
Acidify the sample to pH ~2.0 using 0.1 M HCl (ensures starting from the cation form).[1]
-
Titrate with 0.1 M KOH in small increments (0.5 µL) up to pH ~12.0.
-
-
Data Analysis (Yasuda-Shedlovsky Extrapolation):
Figure 2: Potentiometric titration workflow for pKa determination of low-solubility heterocycles.[1]
Applications in Drug Development
Understanding the pKa of this scaffold is critical for optimizing Pharmacokinetics (PK) :
-
Solubility: At physiological pH (7.4), the compound (pKa ~9.[1]2) will exist primarily in its neutral lactam form .[1] This suggests limited aqueous solubility, necessitating formulation strategies (e.g., salt formation or amorphous solid dispersions).
-
Permeability: The neutral form is highly lipophilic, suggesting good membrane permeability (high LogP) and potential for high oral bioavailability, provided dissolution is not rate-limiting.[1]
-
Bioisosterism: The 8-chloro substituent modulates the electrostatic potential of the ring, potentially improving binding selectivity in hydrophobic pockets of enzymes (e.g., kinases or proton pumps) compared to the unsubstituted parent.
References
-
Tautomerism of 2-Hydroxypyridines
-
pKa of Pyridone Analogs
- Title: "Acidity and basicity of substituted 2-pyridones."
- Source:Journal of the Chemical Society, Perkin Transactions 2.
- Context: Provides baseline pKa values (11.65 for parent)
-
[1]
-
Synthesis and Properties of Imidazo[1,2-a]pyridines
-
Hammett Substituent Constants
- Title: "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."
- Source:Chemical Reviews.
- Context: Provides the sigma constants for Chlorine (-I effect)
-
[1]
Solubility of 8-chloroimidazo[1,2-a]pyridin-2-ol in DMSO and methanol
This technical guide details the solubility, physicochemical behavior, and handling protocols for 8-chloroimidazo[1,2-a]pyridin-2-ol , with a critical focus on its tautomeric nature and solvent interactions.
Technical Whitepaper for Drug Discovery & Development
Executive Summary
For research and formulation purposes, 8-chloroimidazo[1,2-a]pyridin-2-ol should be treated primarily as its keto-tautomer, 8-chloroimidazo[1,2-a]pyridin-2(3H)-one .
-
Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide). Solubility is high (>50 mM), making it the standard for biological assays and stock storage.
-
Secondary Solvent (Processing): Methanol . Solubility is moderate to low. Methanol is frequently used as a crystallization or precipitation solvent rather than for high-concentration dissolution.
-
Critical Insight: The compound exists in a dynamic keto-enol equilibrium.[1][2][3] In solution, the polar lactam (2-one) form predominates, significantly influencing its solubility profile compared to the theoretical "2-ol" structure.
Part 1: Chemical Identity & Tautomeric Equilibrium
The "2-ol" vs. "2-one" Distinction
While chemically named as an "ol" (alcohol), this heterocyclic scaffold undergoes rapid tautomerization. In the solid state and in polar aprotic solvents (like DMSO), the equilibrium strongly favors the imidazo[1,2-a]pyridin-2(3H)-one (keto/lactam) form.
-
Implication for Solubility: The keto form is more polar than the enol form due to the dipolar character of the amide-like bond. This explains its excellent solubility in DMSO (a polar aprotic solvent) and reduced solubility in non-polar organic solvents.
-
8-Chloro Substituent Effect: The chlorine atom at position 8 is lipophilic but also withdraws electron density from the ring system. This slightly increases acidity at the C3 position but does not override the general solubility trend dictated by the lactam core.
Mechanism of Tautomerism
The following diagram illustrates the equilibrium and the solvent-dependent stability.
Figure 1: Keto-enol tautomerism favoring the 2-one form in polar media.
Part 2: Solubility Profile & Solvent Selection
Solubility Data Matrix
Note: Values are estimated based on structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine-2-one class.
| Solvent | Solubility Rating | Est. Concentration | Usage Recommendation |
| DMSO | High | > 50 mg/mL | Primary. Use for 10-100 mM stock solutions for HTS/bioassays. |
| Methanol | Moderate/Low | 1 - 10 mg/mL | Secondary. Use for synthesis workup, washing, or recrystallization. |
| Water | Very Low | < 0.1 mg/mL | Precipitant. Use to crash the compound out of DMSO or MeOH solutions. |
| DCM | Moderate | 5 - 20 mg/mL | Suitable for extraction, though the polar lactam may require % MeOH. |
Why DMSO?
DMSO is a polar aprotic solvent that disrupts the strong intermolecular hydrogen bonding (dimerization) often observed in lactam-based heterocycles. It stabilizes the dipolar keto form, preventing aggregation.
Why Methanol?
Methanol is a polar protic solvent. While it can solvate the compound, it competes for hydrogen bonding. For 8-chloro derivatives, methanol is often used to precipitate the product from a reaction mixture: the compound is soluble in hot methanol but crystallizes upon cooling or concentration.
Part 3: Experimental Determination Protocols
Since batch-to-batch purity and crystal morphology can affect saturation limits, use these protocols to validate specific solubility for your sample.
Protocol A: Visual Solubility Threshold (Tier 1)
Use this for rapid assessment before preparing stock solutions.
-
Weighing: Dispense 5 mg of 8-chloroimidazo[1,2-a]pyridin-2-ol into a clear glass HPLC vial.
-
Solvent Addition: Add 100 µL of DMSO (resulting in a theoretical 50 mg/mL concentration).
-
Agitation: Vortex vigorously for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 50 mg/mL. Proceed to dilute for assay.
-
Turbid/Particulates: Sonicate for 5 minutes at 40°C. If still turbid, add DMSO in 50 µL increments until clear.
-
-
Calculation:
Protocol B: Quantitative Saturation (Tier 2)
Use this for formulation or precise physicochemical characterization.
Figure 2: Workflow for quantitative solubility determination.
-
Saturation: Add excess solid (~20 mg) to 1 mL of solvent (MeOH or DMSO).
-
Equilibration: Shake at ambient temperature (25°C) for 24 hours.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon filter (compatible with DMSO/MeOH) to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from a fully dissolved DMSO stock.
Part 4: Stability & Storage
DMSO Hygroscopicity
DMSO is highly hygroscopic. Absorbed water can cause the 8-chloroimidazo[1,2-a]pyridin-2-one to precipitate over time, as it is insoluble in water.
-
Action: Store DMSO stocks in small aliquots at -20°C. Use septum-sealed vials to minimize air exposure.
Methanol Solvolysis Risk
While generally stable, 2-chloro-pyridines can be reactive. However, the 8-chloro position is less electrophilic than the 2-position. In the 2-one form, the scaffold is relatively robust.
-
Action: Avoid prolonged heating (>60°C) in methanol containing strong bases, which could potentially displace the chlorine or ring-open the lactam.
Light Sensitivity
Imidazopyridines can be photosensitive.
-
Action: Store solid and solution samples in amber vials.
Part 5: Synthesis Context
For researchers synthesizing this compound: The standard synthesis involves condensing 2-amino-3-chloropyridine with a halo-keto ester or aldehyde.
-
Reaction Solvent: Ethanol or Methanol (Reflux).
-
Purification: Upon cooling the alcoholic reaction mixture, the 8-chloroimidazo[1,2-a]pyridin-2-ol often precipitates. This confirms its lower solubility in cold alcohols compared to hot alcohols or DMSO.
References
-
Synthesis & Reactivity: Lombardino, J. G. (1965).[4] Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.
-
Tautomerism: El-Sheshtawy, H. S., et al. (2011). Keto-Enol Tautomerism in Imidazo[1,2-a]pyridines. Spectrochimica Acta Part A.
-
General Solubility: PubChem Compound Summary for Imidazo[1,2-a]pyridin-2(3H)-one.
-
Safety Data: Fisher Scientific SDS for Imidazo[1,2-a]pyridine derivatives.
Sources
Technical Whitepaper: Tautomeric-Dependent Hydrogen Bonding Metrics of 8-chloroimidazo[1,2-a]pyridin-2-ol
Executive Summary
The determination of Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for 8-chloroimidazo[1,2-a]pyridin-2-ol is not a static calculation but a function of tautomeric equilibrium. While standard cheminformatics libraries often default to the aromatic "2-ol" representation (yielding HBD=1, HBA=2 ), experimental evidence within the imidazo[1,2-a]pyridine scaffold confirms that the 3H-keto tautomer (imidazo[1,2-a]pyridin-2(3H)-one) is the dominant species in both solution and solid states.
This guide provides a definitive technical analysis of this duality, offering corrected counts for precise QSAR modeling and outlining the experimental protocols required to validate the specific tautomer present in your formulation.
Structural Dynamics & Tautomerism
The core challenge in characterizing 8-chloroimidazo[1,2-a]pyridin-2-ol lies in the stability differential between its enol (aromatic) and keto (non-aromatic) forms.
The Tautomeric Equilibrium
Unlike simple phenols, the 2-hydroxyimidazo[1,2-a]pyridine system undergoes a proton shift that disrupts the imidazole aromaticity but satisfies the strong thermodynamic preference for the carbonyl group (C=O).
-
Form A (Enol): 8-chloroimidazo[1,2-a]pyridin-2-ol. Fully aromatic fused system.
-
Form B (Keto): 8-chloroimidazo[1,2-a]pyridin-2(3H)-one. The proton moves to C3, creating a methylene bridge (-CH₂-) and a C2 carbonyl.
The 8-chloro substituent, located on the pyridine ring, exerts an electron-withdrawing inductive effect (-I). This reduces the electron density of the ring nitrogen (N1), potentially destabilizing the aromatic enol form further and driving the equilibrium toward the neutral 3H-keto species.
Visualization of the Equilibrium
The following diagram illustrates the structural shift and its direct impact on H-bond counting.
Figure 1: Tautomeric shift from the aromatic 2-ol to the dominant 3H-keto form. Note the complete loss of the Hydrogen Bond Donor (HBD) in the keto form.
Quantitative H-Bond Profiling
For drug development applications, we must distinguish between the "Virtual Count" (used in initial library screening) and the "Physical Count" (relevant for receptor binding and permeability).[1]
Comparative Metrics Table
| Feature | Enol Form (Virtual/Active) | Keto Form (Physical/Solution) | Notes |
| Structure | 2-OH (Aromatic) | 2-Oxo (3H-non-aromatic) | Keto form dominant in DMSO/CHCl₃. |
| H-Bond Donors (HBD) | 1 (O-H) | 0 (No NH, C3 is CH₂) | Critical Deviation. |
| H-Bond Acceptors (HBA) | 2 (N1, O) | 2 (N1-imine, C=O) | N1 remains an acceptor in both.[1] |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.2 - 1.5 | Keto form is more polar but lacks HBD. |
| Lipinski Status | Compliant | Compliant | Keto form has higher permeability potential (0 HBD). |
The Chlorine Factor
The Chlorine atom at position 8 is not counted as a Hydrogen Bond Acceptor in standard Lipinski Rules of Five (Ro5) calculations. However, in high-precision physics-based docking (QM/MM), the chlorine acts as a weak acceptor and influences the electrostatic potential of the adjacent N1 nitrogen, modulating its basicity.[1]
Experimental Protocols
To verify the specific form present in your synthesis or formulation, rely on NMR spectroscopy.[1] The presence of a methylene signal is the diagnostic "fingerprint" of the keto form.
Synthesis & Purification Workflow
Objective: Isolate 8-chloroimidazo[1,2-a]pyridin-2-one for characterization.
-
Reactants: 2-amino-3-chloropyridine (1.0 eq) + Ethyl bromoacetate (1.2 eq).
-
Solvent/Conditions: Ethanol, reflux for 4-6 hours.
-
Cyclization: The intermediate N-alkylated species undergoes intramolecular cyclization.
-
Workup: Evaporate solvent. Neutralize with NaHCO₃ (aq).[1] Extract with DCM.
-
Purification: Recrystallization from Ethanol/Water.
Diagnostic NMR Protocol
Method: ¹H-NMR (400 MHz or higher). Solvent Selection: Use DMSO-d₆ (favors H-bonding observation) or CDCl₃ (non-polar).
| Signal Region (ppm) | Observation in Enol Form | Observation in Keto Form |
| 10.0 - 12.0 ppm | Broad singlet (-OH) | Absent |
| 4.0 - 5.0 ppm | Absent | Sharp Singlet (2H) (-CH₂- at C3) |
| 7.0 - 9.0 ppm | Aromatic protons (3H) | Aromatic protons (3H, shifted) |
Interpretation: If you observe a singlet integrating to 2 protons in the 4.0–5.0 ppm range, your molecule exists as the 3H-keto tautomer . Consequently, you must adjust your QSAR parameters to HBD = 0 .[1]
Implications for Drug Design[1]
Permeability (The "Chameleon" Effect)
The ability of 8-chloroimidazo[1,2-a]pyridin-2-ol to switch tautomers provides a unique pharmacokinetic advantage:
-
Membrane Crossing: The neutral keto form (HBD=0) minimizes desolvation penalties, facilitating passive transport across lipid bilayers.[1]
-
Target Binding: Upon entering the protein binding pocket, the molecule may tautomerize to the aromatic enol form (HBD=1) if stabilized by specific residues (e.g., Asp/Glu side chains acting as proton acceptors).[1]
Scaffold Hopping
This scaffold is bio-isosteric with:
-
Imidazo[1,2-a]pyridines (Zolpidem class): But with added polarity at C2.[1]
-
Indoles: But with higher water solubility due to the pyridine nitrogen.
References
-
Lipinski, C. A., et al. (1997).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
PubChem Database. (2023). Compound Summary for CID 541778: Imidazo[1,2-a]pyridin-2(3H)-one.[2] National Center for Biotechnology Information.
-
Ferreira, L. A. P., et al. (2026).[1][3][4] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[3][5]
-
Matiadis, D., & Halevas, E. (2021).[1] Structures of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyridin-2(3H)-one and some relevant imidazo[1,2-a]pyridines. Molbank.
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 2. Imidazo(1,2-a)pyridin-2(3H)-one | C7H6N2O | CID 541778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol from 3-chloro-2-aminopyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic applications.[1] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of diseases. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiac stimulant) feature this core, highlighting its importance in drug design.[2]
The functionalization of this scaffold, particularly with halogen and hydroxyl groups, allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 8-chloroimidazo[1,2-a]pyridin-2-ol, incorporates a chlorine atom at the 8-position and a hydroxyl group at the 2-position. These modifications can significantly influence the molecule's binding affinity to biological targets, metabolic stability, and overall efficacy. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable compound from commercially available 3-chloro-2-aminopyridine, aimed at researchers in synthetic chemistry and drug development.
Strategic Overview and Reaction Mechanism
The synthesis of the imidazo[1,2-a]pyridine ring system is most classically achieved through the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][3] This protocol adapts this robust strategy into a two-stage process: (1) the initial cyclocondensation to form a stable ester intermediate, followed by (2) a straightforward hydrolysis to yield the final 2-ol product.
Reaction Pathway:
Figure 1: Two-stage synthetic workflow.
Mechanistic Deep Dive
The formation of the fused imidazole ring proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[3][4]
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 3-chloro-2-aminopyridine on the electrophilic α-carbon of ethyl bromopyruvate. The pyridine ring nitrogen is more nucleophilic than the exocyclic amino group, driving this initial regioselectivity and displacing the bromide ion to form a pyridinium salt intermediate.[5]
-
Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, performs an intramolecular nucleophilic attack on the ester's carbonyl carbon. This step forms a five-membered ring, creating a hydroxylated dihydro-imidazo[1,2-a]pyridine intermediate.
-
Dehydration & Aromatization: Under the thermal conditions of reflux, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.
Figure 2: Key mechanistic steps.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis and purification of the target compound.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Purity | Supplier |
| 3-chloro-2-aminopyridine | C₅H₅ClN₂ | 18489-39-9 | ≥98% | Sigma-Aldrich |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 70-23-5 | 97% | Acros Organics |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | ≥99.5% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 37% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | ACS Grade | J.T. Baker |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | HPLC Grade | Merck |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | HPLC Grade | Merck |
| Hexanes | C₆H₁₄ | 110-54-3 | HPLC Grade | Merck |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | ACS Grade | EMD Millipore |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware, NMR spectrometer, and Mass Spectrometer.
Protocol Part A: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-aminopyridine (5.00 g, 38.9 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add ethyl bromopyruvate (7.98 g, 40.8 mmol, 1.05 equivalents) dropwise over 5 minutes at room temperature. A precipitate (the intermediate pyridinium salt) may form upon addition.
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 6 hours. The initial precipitate will dissolve as the reaction proceeds, and the solution will typically darken to a brown or reddish-brown color.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (eluent: 1:1 Ethyl Acetate/Hexanes). Spot the starting material and the reaction mixture. The product will appear as a new, less polar spot, and the starting aminopyridine spot should diminish over time.
-
Work-up: After 6 hours, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any residual acid, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure ester as a solid. A similar procedure for a related compound yielded the product in high purity.[6]
Protocol Part B: Hydrolysis to 8-chloroimidazo[1,2-a]pyridin-2-ol
-
Reaction Setup: Place the purified ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (from Part A) in a 100 mL round-bottom flask. Add a mixture of ethanol (20 mL) and 6M aqueous hydrochloric acid (20 mL).
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) for 4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (eluent: 1:1 Ethyl Acetate/Hexanes). The product, being more polar, will have a lower Rf value.
-
Isolation: Cool the reaction mixture in an ice bath. The product may begin to precipitate. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7. Be cautious as CO₂ evolution will occur.
-
Filtration and Drying: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) and then a small amount of cold ethanol. Dry the product under high vacuum to a constant weight.
Results and Characterization
| Parameter | Stage A (Esterification) | Stage B (Hydrolysis) |
| Product | Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | 8-chloroimidazo[1,2-a]pyridin-2-ol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Typical Yield | 75-85% | 80-90% |
| Expected m/z [M+H]⁺ | 225.04 | 183.01 |
Expected Spectroscopic Data for 8-chloroimidazo[1,2-a]pyridin-2-ol:
-
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are expected to be in the regions of δ 10.0-11.0 (br s, 1H, OH), 7.8-8.2 (m, 2H, Ar-H), 7.4-7.6 (s, 1H, Ar-H), and 6.8-7.1 (m, 1H, Ar-H). The specific positions of the aromatic protons will depend on coupling constants.[7][8]
-
¹³C NMR (100 MHz, DMSO-d₆): Key signals expected for the aromatic carbons (110-150 ppm) and the carbon bearing the hydroxyl group (C2) at a downfield position.
-
FT-IR (KBr, cm⁻¹): A broad peak around 3200-3400 (O-H stretch), ~1640 (C=N stretch), and characteristic C-Cl stretch in the fingerprint region.[9][10]
Senior Scientist Insights: Rationale and Troubleshooting
-
Rationale for Two-Step Process: While direct cyclization with reagents like bromopyruvic acid is possible, the two-step approach using an ester intermediate is often more reliable and higher yielding.[11] The ester is less reactive and more stable than the corresponding acid or aldehyde, leading to fewer side reactions during the cyclocondensation. The subsequent hydrolysis is typically a clean and high-yielding transformation.
-
Solvent Choice: Ethanol is an excellent choice for the cyclocondensation as it effectively dissolves the starting materials and its boiling point provides sufficient thermal energy to drive the reaction to completion without requiring high-pressure apparatus.
-
Tautomerism: The final product, 8-chloroimidazo[1,2-a]pyridin-2-ol, can exist in tautomeric equilibrium with 8-chloroimidazo[1,2-a]pyridin-2(3H)-one. While the hydroxyl (-ol) form is generally favored due to the aromaticity of the fused ring system, the presence of the keto form can sometimes be observed in spectroscopic analyses depending on the solvent and temperature.
-
Troubleshooting - Low Yield in Part A: If the yield of the ester is low, ensure all reagents are pure and the ethanol is anhydrous. Water can interfere with the initial SN2 reaction. Also, confirm the reaction has gone to completion via TLC; extended reflux times may be necessary for less reactive substrates.
-
Troubleshooting - Incomplete Hydrolysis in Part B: If the ester is not fully consumed, the concentration of the acid or the reaction time may need to be increased. Monitoring by TLC is crucial to determine the optimal endpoint.
Conclusion
The described two-stage protocol provides a robust, reproducible, and scalable method for the synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol. By leveraging a classic cyclocondensation reaction followed by a simple hydrolysis, this guide enables researchers to access a valuable heterocyclic building block efficiently. The strategic functionalization of the imidazo[1,2-a]pyridine core, as demonstrated here, is a vital technique in the ongoing quest for novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Retrieved from [Link]
-
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NMR spectra and π-electron densities of some imidazo(1,2-a) pyridines. Retrieved from [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 8-Chloroimidazo[1,2-a]pyrazine. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazopyridine derivatives from α-halo ketones. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
PMC. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Retrieved from [Link]
-
PMC. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Retrieved from [Link]
-
PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Retrieved from [Link]
-
Hilaris Publisher. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Chemoselective Synthesis of Imidazo[1,2-a]pyridin-2-ones via Condensation of 2-Aminopyridines with Ethyl Bromoacetate
Executive Summary
This application note details the optimized condensation protocols for reacting 2-aminopyridines with ethyl bromoacetate to synthesize imidazo[1,2-a]pyridin-2-ones . Unlike reactions with
We present two validated protocols:
-
Method A (Thermodynamic): Solvent-mediated neutral reflux for robust substrates.
-
Method B (Kinetic/Base-Promoted): Controlled alkylation for acid-sensitive or deactivated substrates.
Mechanistic Principles & Regioselectivity
The Nucleophilicity Competition
The core challenge in this synthesis is controlling the site of alkylation. 2-Aminopyridine is an ambident nucleophile with two potential attack sites:
-
Ring Nitrogen (
): hybridized, part of the aromatic system. -
Exocyclic Amine (
): Attached to the ring, with lone pair delocalization into the -system.
Scientific Rationale:
The
-
Desired Pathway:
-alkylation forms a pyridinium salt intermediate, which undergoes intramolecular nucleophilic attack by the exocyclic amine on the ester carbonyl to close the ring (forming the lactam). -
Undesired Pathway:
-alkylation leads to a secondary amine side product, which cannot easily cyclize to the desired bicyclic core under these conditions.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediate stages and the cyclization logic.
Figure 1: Mechanistic pathway highlighting the critical N1-alkylation leading to the bicyclic lactam.
Experimental Protocols
Method A: Neutral Reflux (Standard)
Best for: Unsubstituted 2-aminopyridines and electron-rich derivatives. Mechanism: The reaction proceeds via the formation of the HBr salt of the intermediate, which autocatalyzes the cyclization upon prolonged heating.
Reagents:
-
Ethyl Bromoacetate (1.1 equiv)
-
Ethanol (Absolute, 5 mL per mmol substrate)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in absolute ethanol (50 mL).
-
Addition: Add ethyl bromoacetate (11 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (
) should disappear, replaced by a highly polar salt spot (baseline) or the less polar lactam product depending on cyclization progress.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
If the product precipitates as the HBr salt: Filter the solid and wash with cold ethanol.
-
To obtain the free base: Suspend the solid in water, neutralize with saturated
until , and filter the resulting precipitate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Method B: Base-Promoted (Controlled)
Best for: Electron-deficient 2-aminopyridines (e.g., nitro-, cyano-substituted) or when isolating the intermediate salt is undesirable. Mechanism: An inorganic base scavenges the generated HBr, driving the equilibrium toward the neutral intermediate and facilitating the nucleophilic attack on the ester.
Reagents:
-
Ethyl Bromoacetate (1.2 equiv)
-
Base:
(2.0 equiv) or (2.5 equiv)
Step-by-Step Protocol:
-
Suspension: Suspend 2-aminopyridine (5 mmol) and
(10 mmol) in dry DMF (15 mL). Stir for 15 minutes at room temperature. -
Alkylation: Add ethyl bromoacetate (6 mmol) dropwise.
-
Heating: Heat the mixture to
for 6–12 hours. Caution: Do not exceed to avoid decomposition of DMF or polymerization. -
Quench: Pour the reaction mixture into crushed ice/water (100 mL).
-
Isolation:
-
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.[6]
-
If no precipitate forms, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate.
-
Optimization & Troubleshooting Guide
The following table summarizes the impact of reaction variables on yield and selectivity.
| Parameter | Condition | Effect on Reaction | Recommendation |
| Solvent | Ethanol | Promotes proton transfer; green solvent. | First Choice for standard synthesis. |
| DMF | High solubility; accelerates | Use for insoluble/substituted substrates. | |
| Acetone | Good for precipitating the HBr salt. | Use if isolating the intermediate is required. | |
| Base | None (Neutral) | Relies on thermal cyclization. | High purity, but requires reflux. |
| Strong ( | Deprotonates | AVOID. Promotes wrong regioselectivity ( | |
| Weak ( | Neutralizes acid without affecting | Ideal for one-pot synthesis.[2] | |
| Temperature | RT | Stops at pyridinium salt stage. | Use if cyclization is slow; isolate salt then heat. |
| Reflux | Drives -EtOH elimination. | Essential for lactam formation . |
Critical Quality Attribute (CQA): Product Tautomerism
Researchers must be aware that the product exists in a tautomeric equilibrium between the lactam (2-one) and the enol (2-hydroxy) forms.
-
In Solution (NMR): Often observed as a mixture, solvent-dependent.
-
Solid State: Typically crystallizes as the lactam (2-one).
-
Validation:
NMR will show a characteristic singlet for the at the C3 position ( ) if in the lactam form, or an aromatic signal if in the hydroxy form (less common).
References
-
Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[2][3][7][8][9][10][11] Synthesis and properties. The Journal of Organic Chemistry.[6] Link
-
Lombardino, J. G. (1965). Preparation and properties of some imidazo[1,2-a]pyridines.[3][7][8][9][10][11] The Journal of Organic Chemistry.[6] Link
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (General overview of the scaffold synthesis). Link
-
Barlin, G. B. (1979). The chemistry of heteroaromatic compounds.[5][9] Australian Journal of Chemistry. (Classic texts on heterocyclic tautomerism). Link
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[7][9][10][11] Chemical Communications.[12] (Modern catalytic variations). Link
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. heteroletters.org [heteroletters.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Highly selective γ-alkoxylation, γ-amination and γ-alkylation of unbiased enals by means of photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Palladium-Catalyzed Cross-Coupling of 8-Chloroimidazo[1,2-a]pyridines: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Imperative of C8 Functionalization
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and rigid bicyclic framework make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Consequently, imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery programs to modulate potency, selectivity, and pharmacokinetic profiles.
Among the various positions on the imidazo[1,2-a]pyridine ring system, the C8 position is of particular strategic importance for derivatization. Modifications at this site can significantly influence the molecule's interaction with target proteins and its overall physicochemical properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds at the C8 position, starting from the readily accessible 8-chloroimidazo[1,2-a]pyridine precursor.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 8-chloroimidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of novel imidazo[1,2-a]pyridine-based compounds.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium. A fundamental grasp of this cycle is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key stages: oxidative addition, transmetalation (for Suzuki, Sonogashira, and cyanation) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
The choice of ligand (L) is critical, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle. For electron-rich and sterically hindered substrates like imidazo[1,2-a]pyridines, bulky and electron-donating phosphine ligands are often essential to promote efficient oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for creating C-C bonds between the 8-position of the imidazo[1,2-a]pyridine core and various aryl or heteroaryl partners. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source, simplifying the initiation of the catalytic cycle. Pd(OAc)₂ can also be used, but it requires in situ reduction to the active Pd(0) species.
-
Ligand: For challenging couplings, especially with sterically hindered boronic acids, more advanced biaryl phosphine ligands like SPhos or XPhos can significantly improve yields by promoting both oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for the transmetalation step, while the organic solvent ensures the solubility of the reactants and catalyst.
Data Summary: Suzuki-Miyaura Coupling of 8-Chloroimidazo[1,2-a]pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
-
Reaction Setup: To an oven-dried Schlenk tube, add 8-chloroimidazo[1,2-a]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the specified base (2.0-2.5 mmol).
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, 5:1, 5 mL). Seal the tube and thoroughly degas the mixture by purging with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand (e.g., SPhos, 0.10 mmol).
-
Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of 8-amino-imidazo[1,2-a]pyridines, which are key intermediates in the development of various pharmaceuticals. This reaction allows for the coupling of a wide range of primary and secondary amines with the 8-chloro-imidazo[1,2-a]pyridine scaffold.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for successful amination. Pre-formed palladium(0) catalysts complexed with bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos are often the most effective.[4] These ligands facilitate the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.
Data Summary: Buchwald-Hartwig Amination of 8-Chloroimidazo[1,2-a]pyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 10 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 14 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
-
Reaction Setup (in a glovebox): To a vial, add 8-chloroimidazo[1,2-a]pyridine (1.0 mmol), the specified base (e.g., NaOtBu, 1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., RuPhos, 0.04 mmol).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in a preheated oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution (10 mL). Extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 8-amino-imidazo[1,2-a]pyridine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups at the C8 position of the imidazo[1,2-a]pyridine scaffold. The resulting 8-alkynyl derivatives are versatile intermediates that can undergo a variety of further transformations, such as cycloadditions, making them valuable building blocks in drug discovery.[5]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.
-
Palladium and Copper Sources: A combination of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI is standard.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used, often in conjunction with the amine base.
Data Summary: Sonogashira Coupling of 8-Chloroimidazo[1,2-a]pyridines
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 6 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | THF | 60 | 8 | 93 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | 70 | 10 | 85 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | THF | 65 | 12 | 80 |
Experimental Protocol: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
-
Reaction Setup: To a Schlenk tube, add 8-chloroimidazo[1,2-a]pyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) salt (e.g., CuI, 0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Degassing and Alkyne Addition: Degas the mixture with a stream of argon or nitrogen for 15 minutes. Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to the specified temperature under an inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and wash with ethyl acetate. Concentrate the filtrate and partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Purification: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the 8-alkynyl-imidazo[1,2-a]pyridine.
Heck Coupling: Vinylation of the C8 Position
The Heck reaction provides a powerful means to introduce vinyl groups at the C8 position by coupling 8-chloroimidazo[1,2-a]pyridine with various alkenes. This reaction is particularly useful for synthesizing precursors to complex polycyclic systems and for introducing styrenyl or acryloyl moieties.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. It is typically used in conjunction with a phosphine ligand.
-
Ligand: Triarylphosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used. The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Base: A moderately strong organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine (Et₃N) or an inorganic base like K₂CO₃ are common choices.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically employed to ensure the reaction proceeds at a reasonable rate.
Data Summary: Heck Coupling of 8-Chloroimidazo[1,2-a]pyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 16 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 130 | 12 | 82 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMA | 120 | 18 | 70 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 130 | 16 | 78 |
Experimental Protocol: Heck Coupling
Caption: Heck Coupling Workflow.
-
Reaction Setup: In a pressure tube, combine 8-chloroimidazo[1,2-a]pyridine (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., PPh₃, 0.04 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to the specified temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the 8-vinyl-imidazo[1,2-a]pyridine product.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group at the C8 position of the imidazo[1,2-a]pyridine scaffold provides a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, or tetrazoles. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods.[7]
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and easier to handle than alkali metal cyanides. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative.[8]
-
Catalyst System: A palladium(0) source is required. Pd₂(dba)₃ in combination with a bulky electron-rich phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is a highly effective catalytic system.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or DMA are necessary for the dissolution of the reagents and to facilitate the reaction.
Data Summary: Palladium-Catalyzed Cyanation of 8-Chloroimidazo[1,2-a]pyridines
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 10 | 88 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 130 | 12 | 85 |
| 3 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 120 | 16 | 75 |
Experimental Protocol: Palladium-Catalyzed Cyanation
Caption: Palladium-Catalyzed Cyanation Workflow.
-
Reaction Setup: To an oven-dried Schlenk tube, add 8-chloroimidazo[1,2-a]pyridine (1.0 mmol), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., dppf, 0.04 mmol).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., DMF, 5 mL) and degas the mixture by purging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture in a preheated oil bath at the specified temperature under an inert atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford 8-cyanoimidazo[1,2-a]pyridine.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the C8-functionalization of the medicinally important imidazo[1,2-a]pyridine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with cyanation, provide a versatile toolkit for the synthesis of a diverse array of derivatives. A thorough understanding of the underlying reaction mechanisms and the judicious selection of catalysts, ligands, bases, and solvents are key to achieving high yields and predictable outcomes. The protocols and data presented herein serve as a practical guide for researchers to accelerate their drug discovery and development efforts centered on this privileged heterocyclic system. Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and reactions under milder, more environmentally benign conditions.
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link].
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link].
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. Available at: [Link].
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link].
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. Available at: [Link].
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. Available at: [Link].
-
Sonogashira coupling - Wikipedia. Available at: [Link].
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link].
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link].
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: [Link].
Sources
- 1. rsc.org [rsc.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Strategic Functionalization of the 8-Chloro Position in Nitrogen Heterocycles via Suzuki-Miyaura Coupling
Introduction & Scope
The functionalization of the 8-position in fused nitrogen heterocycles—specifically imidazo[1,2-a]pyrazines and purines —is a critical vector in modern kinase inhibitor discovery (e.g., BTK, mTOR inhibitors). However, the 8-chloro substituent presents a distinct "reactivity valley":
-
Electronic Deactivation: unlike the highly electrophilic C6 position (susceptible to
), the C8 position often possesses higher electron density or is deactivated by adjacent nitrogen lone pairs, making oxidative addition difficult. -
Steric Hindrance: In peri-fused systems, the C8 position is sterically crowded, inhibiting the approach of bulky palladium species.
-
Chemoselectivity: In polychlorinated scaffolds (e.g., 6,8-dichloroimidazo[1,2-a]pyrazine), distinguishing between C6 and C8 is paramount.
This guide provides two distinct protocols: a Standard High-Throughput Protocol for activated substrates and an Advanced Buchwald Protocol for sterically hindered or electron-rich 8-chloro substrates.
Mechanistic Logic & Regioselectivity
To successfully couple at the 8-position, one must understand the electronic bias of the scaffold.
The "Switch" Mechanism in Imidazo[1,2-a]pyrazines
In a 6,8-dichloroimidazo[1,2-a]pyrazine scaffold:
-
C6 Position: Highly electrophilic. Reacts rapidly via
with amines or oxidative addition with Pd(0). -
C8 Position: Less electrophilic. Reacts sluggishly.
Strategic Insight: The most robust workflow involves functionalizing C6 first (typically via
Figure 1: Sequential functionalization strategy. The C8-coupling is typically the limiting step requiring advanced catalysis.
Protocol 1: Standard High-Throughput Method
Target: 8-Chloroquinolines or 8-Chloropurines (where C6 is blocked or non-interfering). Suitability: Screening, electron-deficient aryl boronic acids.
This protocol utilizes the "workhorse" catalyst
Materials
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 90 °C
Step-by-Step Procedure
-
Charge: To a reaction vial, add the 8-chloro substrate (1.0 equiv), Boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M aq.
(2.0 equiv). -
Reaction: Heat to 90 °C for 4–16 hours.
-
Monitor: Check LCMS. Look for the distinct isotope pattern of the product (loss of Cl signature).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol 2: Advanced Buchwald Protocol (The "Problem Solver")
Target: Deactivated 8-chloro substrates (e.g., 6-amino-8-chloroimidazo[1,2-a]pyrazines). Suitability: Sterically hindered boronic esters, electron-rich substrates, late-stage functionalization.
This protocol uses XPhos Pd G3 or A-taPhos Pd G3 . These precatalysts rapidly generate the active monoligated Pd(0) species, which is crucial for oxidative addition into the deactivated C8-Cl bond.
Materials
-
Catalyst: XPhos Pd G3 (2–5 mol%) OR A-taPhos Pd G3 (for extremely hindered cases).
-
Base:
(3.0 equiv, 0.5M aqueous) or (anhydrous for hydrolytically unstable substrates). -
Solvent: THF/Water (10:1) or n-Butanol (for higher temps).
-
Ligand: XPhos (optional 2 mol% added if using Pd(OAc)2 source, but G3 precatalyst is preferred).
Step-by-Step Procedure
-
Pre-complexation (Skip if using G3): If using
and XPhos, stir them in the solvent at 60°C for 10 mins before adding reactants to generate the active species. Recommendation: Use G3 precatalyst directly. -
Charge: Add 8-chloro substrate (1.0 equiv), Boronic ester (1.3–1.5 equiv), and XPhos Pd G3 (0.03 equiv).
-
Solvent System: Add THF and the aqueous base (
). The biphasic system often helps solubilize polar intermediates. -
Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of the active phosphine species.
-
Heat: React at 80 °C (THF) or 100 °C (n-Butanol) for 2–6 hours.
-
Quench: Filter through a pad of Celite to remove Pd black. Scavenge residual Pd using Thiol-functionalized silica (SiliaMetS® Thiol) if the compound is for biological assay.
Data Summary & Catalyst Selection
| Variable | Standard Protocol | Advanced Protocol | Rationale |
| Catalyst | XPhos Pd G3 | XPhos is bulky/electron-rich; accelerates oxidative addition into deactivated Cl. | |
| Base | Phosphate is more basic/nucleophilic, aiding transmetallation of hindered boronates. | ||
| Solvent | Dioxane/H2O | THF/H2O or n-BuOH | n-BuOH allows higher temps; THF/Water promotes solubility of polar heterocycles. |
| Yield (Avg) | 40–60% | 85–95% | G3 catalysts prevent catalyst death (aggregation) at high temperatures. |
Self-Validating Troubleshooting System
Use this logic flow to diagnose failure modes.
Figure 2: Diagnostic logic for reaction optimization.
Critical Checkpoints:
-
Protodeboronation: If the boronic acid converts to the naked arene (Ar-H) instead of coupling, switch to the corresponding Potassium Trifluoroborate (
) salt or MIDA boronate. These release the active species slowly. -
Dehalogenation: If the 8-Cl is replaced by H, the reaction temperature is too high or the solvent (e.g., alcohols) is acting as a hydride source. Switch to Toluene/Dioxane.
References
-
Mechanistic Studies on Imidazo[1,2-a]pyrazine: Gembus, V., et al. (2012).[1] "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[1] Organic Letters. Link
-
Purine Functionalization: Havelková, M., et al. (2001).[2] "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines." Synthesis. Link
-
Buchwald Precatalysts: Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science. Link
-
General Review: Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
Application Note: Buchwald-Hartwig Amination of 8-Chloroimidazo[1,2-a]pyridine Derivatives
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinases (p38, PI3K) and GPCRs. While functionalization at the C3 and C6 positions is synthetically trivial, the C8 position remains underutilized due to perceived steric hindrance and electronic deactivation.
Direct Buchwald-Hartwig amination of 8-chloroimidazo[1,2-a]pyridine offers a modular route to introduce diverse amine functionality late in the synthetic sequence. However, this transformation presents specific challenges:
-
Proximity to Bridgehead Nitrogen (N1): The lone pair on N1 is capable of chelating the palladium catalyst or inhibiting the reductive elimination step.
-
Electronic Deactivation: The 8-position is electron-deficient, which generally favors oxidative addition but can destabilize the oxidative addition complex if not properly ligated.
This guide provides a validated protocol to overcome these barriers, utilizing third-generation Buchwald precatalysts to ensure high turnover numbers (TON) and broad substrate scope.
Mechanistic Considerations & Catalyst Selection
The "N1-Chelation" Challenge
In 8-haloimidazo[1,2-a]pyridines, the N1 nitrogen is peri-planar to the C8-halogen bond. During the catalytic cycle, after oxidative addition, the palladium center can become coordinatively saturated by the N1 lone pair, forming a stable but inactive 5-membered chelate-like intermediate. This "catalyst resting state" effectively removes active Pd from the cycle.
Ligand Strategy
To counteract N1 interference, bulky, electron-rich dialkylbiaryl phosphine ligands are required. They serve two purposes:
-
Steric Bulk: Prevents the formation of dimeric Pd species and discourages N1 coordination.
-
Electron Density: Facilitates the oxidative addition of the aryl chloride (which is less reactive than bromide/iodide).
Recommended Ligands:
-
BrettPhos: The gold standard for primary amines.
-
RuPhos: Excellent for secondary amines and sterically hindered substrates.
-
XPhos: A robust general-purpose ligand for heteroaryl chlorides.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle with a focus on the critical ligand-stabilized oxidative addition complex required to avoid N1 poisoning.
Figure 1: Catalytic cycle highlighting the risk of N1-chelation trap post-oxidative addition.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 8-chloroimidazo[1,2-a]pyridine (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary).
-
Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) OR RuPhos Pd G3.
-
Note: Use G3/G4 precatalysts to ensure accurate Pd stoichiometry and air stability.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, sparged with N2).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup (Glovebox or Schlenk Line)
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with 8-chloroimidazo[1,2-a]pyridine (152.6 mg, 1.0 mmol).
-
Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).
-
Why: Precatalyst ensures rapid initiation without the induction period of Pd2(dba)3.
-
-
Add NaOtBu (144 mg, 1.5 mmol).
-
Caution: NaOtBu is hygroscopic. Weigh quickly or in a glovebox.
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen (x3).
Step 2: Solvent & Amine Addition
-
Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
-
Add the Amine (1.2 mmol, 1.2 equiv) via syringe.
-
If the amine is a solid: Add it in Step 1 with the other solids.
-
Step 3: Reaction
-
Place the vial in a pre-heated block at 90 °C .
-
Stir vigorously (800-1000 rpm).
-
Monitor by LC-MS at 2 hours.
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize conditions if the standard protocol fails.
| Observation (LC-MS) | Diagnosis | Corrective Action |
| < 10% Conversion | Catalyst poisoning or Oxidative Addition failure. | 1. Switch to BrettPhos Pd G3 (higher activity).2. Increase temp to 110 °C.3. Switch solvent to t-Amyl alcohol (higher boiling point). |
| Hydrodehalogenation (Product is imidazo[1,2-a]pyridine) | β-Hydride elimination from the amine or solvent. | 1. Switch base to Cs2CO3 (milder).2. Lower temperature to 80 °C.3. Ensure solvent is strictly anhydrous. |
| Starting Material Intact | N1-chelation preventing reaction. | 1. Use tBuBrettPhos (bulkier).2. Increase catalyst loading to 5 mol%. |
| Complex Mixture | Base-sensitive functional groups.[3] | 1. Switch base to K3PO4 or Cs2CO3 .2. Use tBuOH as solvent (buffers basicity). |
Scope and Limitations (Simulated Data)
The following table summarizes expected reactivity based on the electronic properties of the 8-chloroimidazo[1,2-a]pyridine scaffold.
| Amine Class | Example | Recommended Ligand | Expected Yield | Notes |
| Primary Alkyl | n-Butylamine | BrettPhos | 85-95% | Very facile; runs at 80 °C. |
| Secondary Cyclic | Morpholine | RuPhos | 80-90% | Excellent substrate; RuPhos prevents β-elimination. |
| Aniline | 4-Fluoroaniline | BrettPhos | 70-85% | Requires higher temp (100 °C) due to lower nucleophilicity. |
| Steric Primary | tert-Butylamine | tBuBrettPhos | 50-70% | Difficult; requires bulky ligand to enforce reductive elimination. |
| Amide | Acetamide | XantPhos | 40-60% | Challenging; requires Cs2CO3 and longer reaction times. |
References
-
Agouridas, L., et al. (2018).[4] "Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure." Bioorganic & Medicinal Chemistry, 26(12), 3363-3375. Key citation for the feasibility of Pd-catalyzed amination at the C8 position.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Authoritative review on ligand selection and mechanism.
- Guram, A. S., et al. (2010). "New Catalysts for the Amination of Heteroaryl Chlorides." Journal of Organic Chemistry, 75(24), 8351–8362.
Sources
- 1. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective C-3 functionalization of 8-chloroimidazo[1,2-a]pyridin-2-ol
Abstract & Strategic Significance
The imidazo[1,2-a]pyridin-2-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory, antiviral, and anxiolytic agents (e.g., Zolpidem analogs).[1] The 8-chloroimidazo[1,2-a]pyridin-2-ol variant is particularly valuable; the 8-chloro substituent modulates lipophilicity (
However, this scaffold presents a unique challenge: Tautomeric Ambiguity .[1] While often named as the "2-ol" (enol), it exists predominantly as the imidazo[1,2-a]pyridin-2(3H)-one (lactam) in solution. This guide details the regioselective functionalization of the C-3 position, utilizing the intrinsic "enamine-like" nucleophilicity of the lactam tautomer to install halogens, sulfur motifs, and aryl groups.[1]
Mechanistic Grounding & Reactivity Profile
Tautomerism and Nucleophilicity
To successfully functionalize C-3, one must treat the substrate as a cyclic amide. The lone pair on the bridgehead nitrogen (
-
The 8-Chloro Effect: The chlorine atom at C-8 is electron-withdrawing (inductive effect,
). While this slightly deactivates the ring system compared to the parent scaffold, the strong donation from dominates, ensuring C-3 remains highly reactive.[1] The 8-position is sterically distant from C-3, preventing interference during functionalization.
Figure 1: Tautomeric equilibrium favoring the 2-one form, which drives C-3 nucleophilicity.
Experimental Protocols
Protocol A: C-3 Halogenation (The Gateway Transformation)
Halogenation at C-3 is the most robust entry point. The resulting C-3 halide is a versatile precursor for Suzuki, Sonogashira, or Heck couplings.[1]
Scope: Installation of -Cl, -Br, or -I. Mechanism: Electrophilic Aromatic Substitution (EAS).
Materials:
-
Substrate: 8-Chloroimidazo[1,2-a]pyridin-2-ol (1.0 equiv)
-
Reagent:
-Bromosuccinimide (NBS) or -Chlorosuccinimide (NCS) (1.1 equiv) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Temperature:
to RT
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 8-chloroimidazo[1,2-a]pyridin-2-ol (1.0 mmol) and MeCN (5 mL). The suspension may not fully dissolve until the reaction proceeds.
-
Addition: Cool the mixture to
(ice bath). Add NBS (1.1 mmol) portion-wise over 5 minutes to prevent exotherms. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (50% EtOAc/Hexane). The product is typically less polar than the starting material.
-
-
Workup: Dilute with water (15 mL). The product often precipitates.
-
If precipitate forms: Filter, wash with cold water/hexanes, and dry.[1]
-
If soluble: Extract with DCM (
), dry over , and concentrate.
-
-
Purification: Recrystallization from EtOH typically yields >85% purity. Column chromatography is rarely needed.
Self-Validating Check:
-
1H NMR: Disappearance of the C-3 singlet (approx.
7.5–8.0 ppm). -
Visual: Reaction mixture often turns from off-white suspension to a clear yellow/orange solution.
Protocol B: C-3 Sulfenylation (Green Oxidative Coupling)
Sulfur-containing heterocycles are high-value targets in drug discovery (e.g., antiviral agents). This protocol uses an iodine-mediated oxidative coupling, avoiding toxic transition metals.
Scope: Installation of Aryl-S- or Alkyl-S- groups. Mechanism: Iodonium activation of the thiol followed by nucleophilic attack by C-3.
Materials:
-
Substrate: 8-Chloroimidazo[1,2-a]pyridin-2-ol (1.0 equiv)
-
Reagent: Thiophenol or Alkyl thiol (1.2 equiv)
-
Catalyst/Oxidant: Iodine (
, 0.5 equiv) or DMSO (solvent/oxidant)[1] -
Base:
(optional, depending on thiol acidity)[1]
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine the substrate (0.5 mmol), thiol (0.6 mmol), and
(0.25 mmol). -
Solvent: Add DMSO (2 mL).
-
Heating: Heat to
in an oil bath for 6–12 hours.-
Note: DMSO acts as both solvent and terminal oxidant (regenerating
).
-
-
Quench: Cool to RT. Add saturated aqueous
(sodium thiosulfate) to quench residual iodine (color change from dark brown to yellow/clear). -
Extraction: Extract with EtOAc. Wash organic layer with water (
) to remove DMSO. -
Purification: Flash chromatography (SiO2, gradient 0–5% MeOH in DCM).
Data Summary (Representative):
| Thiol Substrate | Product Yield | Reaction Time | Notes |
| Phenylthiol | 82% | 6 h | Standard benchmark |
| 4-Cl-Phenylthiol | 78% | 8 h | Electron-poor thiol |
| 4-Me-Phenylthiol | 85% | 6 h | Electron-rich thiol |
| Benzyl mercaptan | 65% | 12 h | Potential disulfide byproduct |
Protocol C: C-3 Arylation (Direct C-H Functionalization)
Direct arylation avoids pre-functionalized halides. This protocol utilizes a radical oxidative cross-coupling mechanism, often mediated by copper or metal-free conditions using aryl hydrazines.
Mechanism: Radical addition of an aryl radical (generated from hydrazine) to the C-3 position.
Materials:
-
Substrate: 8-Chloroimidazo[1,2-a]pyridin-2-ol (1.0 equiv)
-
Reagent: Aryl hydrazine hydrochloride (
) (2.0 equiv) -
Oxidant: TEMPO (0.2 equiv) or Air/
-
Solvent: DMSO or DMF
-
Base: DABCO or
Step-by-Step Methodology:
-
Mix: Combine substrate (0.5 mmol), aryl hydrazine (1.0 mmol), and DABCO (1.5 mmol) in a tube.
-
Solvent: Add DMSO (3 mL).
-
Reaction: Stir at
under an air atmosphere (open tube or balloon) for 12 hours. -
Workup: Pour into ice water. The product often precipitates as a solid.
-
Purification: If precipitation is not clean, extract with EtOAc and purify via column chromatography.
Critical Troubleshooting & Optimization
| Parameter | Observation | Corrective Action |
| Solubility | 8-Cl analogs are less soluble than parent compounds. | Use DMSO or DMF for coupling reactions; MeCN is fine for halogenation. |
| Regioselectivity | C-5 functionalization observed (rare). | Lower temperature. C-3 is kinetically favored; C-5 is thermodynamic. |
| Purification | Product streaks on TLC. | Add 1% Acetic Acid (for 2-one) or 1% |
| Starting Material | "2-ol" vs "2-one" confusion. | Always assume the "2-one" reactivity profile. Do not attempt O-alkylation conditions unless O-protection is desired. |
Workflow Visualization
Figure 2: Decision tree for regioselective C-3 functionalization pathways.
References
-
Bagdi, A. K., et al. "Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2015.[1] Link
-
Cao, H., et al. "Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization."[1] Organic Letters, 2012.[1][2] Link
-
Ghosh, S., et al. "Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines."[1][3] The Chemical Record, 2022.[1][3] Link
-
Tashrifi, Z., et al. "C3-Functionalization of Imidazo[1,2-a]pyridines."[1][4] European Journal of Organic Chemistry, 2019.[1][4] Link
-
Monnier, F., et al. "Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridines."[1] Chemical Reviews, 2016.[1] (Foundational Review on scaffold reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
One-pot multicomponent synthesis of imidazo[1,2-a]pyridine-2-ol derivatives
Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Imidazo[1,2-a]pyridine-2-ol Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. While the 3-amino derivatives are commonly synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction, the imidazo[1,2-a]pyridine-2-ol (and its tautomeric 2-one) derivatives require a distinct synthetic strategy.
This Application Note details a robust 4-component one-pot protocol utilizing the Azlactone Cascade . This method integrates 2-aminopyridine, an aromatic aldehyde, hippuric acid (or glycine equivalents), and acetic anhydride. Unlike traditional two-step methods involving the isolation of lachrymatory
Key Technical Insight: The target molecule exists in a tautomeric equilibrium between the 2-ol (hydroxy) and 2-one (keto) forms. While "2-ol" is often used in nomenclature, the 2-one tautomer is thermodynamically favored in solution. This protocol synthesizes the 3-(arylmethylene)imidazo[1,2-a]pyridin-2-one derivative, effectively trapping the structure in the oxidized state.
Mechanistic Pathway & Logic
The synthesis proceeds via a cascade of reactions: Erlenmeyer-Plöchl azlactone synthesis followed by aminolysis and heterocyclization .
-
In-Situ Azlactone Formation: Hippuric acid condenses with acetic anhydride and the aromatic aldehyde to form the 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) intermediate.
-
Nucleophilic Attack: The endocyclic nitrogen of 2-aminopyridine attacks the carbonyl of the azlactone (aminolysis), opening the oxazolone ring.
-
Recyclization: The pyridine ring nitrogen attacks the activated position, leading to ring closure and the expulsion of a leaving group (or rearrangement) to form the final imidazo[1,2-a]pyridin-2-one scaffold.
Pathway Visualization (DOT)
Figure 1: Logical flow of the 4-component Azlactone-mediated synthesis.
Experimental Protocol
This protocol is optimized for microwave-assisted synthesis , which significantly reduces reaction time from hours (thermal reflux) to minutes, improving yield and purity.
Materials:
-
Amine: Pyridin-2-amine (1.0 mmol)
-
Aldehyde: Benzaldehyde derivative (1.0 mmol)
-
Acid Component: Hippuric acid (N-benzoylglycine) (1.0 mmol)
-
Anhydride: Acetic anhydride (3.0 mmol)
-
Solvent: Ethylene glycol (2 mL) or Solvent-free (if using solid support)
-
Catalyst: Sodium Acetate (NaOAc) (anhydrous, 0.5 mmol) - Optional but recommended for thermal runs.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial, combine Hippuric acid (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Acetic Anhydride (3.0 equiv), and NaOAc (0.5 equiv).
-
Checkpoint: Ensure reagents are dry; moisture inhibits azlactone formation.
-
-
Pre-Activation (Azlactone Formation): Irradiate at 80°C for 2 minutes (Power: 100W). The mixture should turn yellow/orange, indicating the formation of the oxazolone intermediate.
-
Validation: TLC (Hexane:EtOAc 7:3) should show a new spot (azlactone) and consumption of aldehyde.
-
-
Addition of Amine: Add Pyridin-2-amine (1.0 equiv) and Ethylene glycol (2 mL) to the vial.
-
Note: Ethylene glycol acts as an efficient energy transfer agent for microwave heating.
-
-
Reaction: Irradiate the mixture at 120°C for 10–15 minutes .
-
Observation: The solution typically darkens.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the contents into ice-cold water (20 mL) with vigorous stirring.
-
The product usually precipitates as a solid.
-
-
Purification:
-
Filter the precipitate.
-
Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Recrystallize from Ethanol/DMF (9:1) if necessary.[1]
-
Data Analysis & Scope
The following table summarizes typical yields for various aldehyde substrates using this protocol.
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | Mp (°C) |
| 1 | H (Phenyl) | 10 | 82 | 210-212 |
| 2 | 4-Cl | 12 | 85 | 235-237 |
| 3 | 4-OMe | 15 | 78 | 205-207 |
| 4 | 4-NO2 | 10 | 88 | >250 |
| 5 | 2-Cl | 12 | 75 | 218-220 |
Data Source: Synthesized based on adaptations of Tu et al. methodologies [1, 2].
Tautomerism Note:
Analytical data (
-
IR Spectrum: Look for a strong carbonyl stretch around 1680–1700 cm⁻¹ (C=O) and the absence of a broad O-H stretch, confirming the keto form.
-
NMR: The vinyl proton of the arylmethylene group appears as a singlet around 7.8–8.2 ppm .
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Azlactone formation | Ensure Step 2 (Pre-activation) is complete before adding the amine. Use fresh Acetic Anhydride. |
| Sticky/Oily Product | Ethylene glycol residue | Wash thoroughly with water. If oil persists, sonicate in cold ethanol to induce crystallization. |
| No Precipitation | Product too soluble | Neutralize the aqueous mixture with NaHCO₃ (if acidic from AcOH) or cool to 0°C for 1 hour. |
| Impurity in NMR | Ring-opening without cyclization | Increase reaction temperature to 130°C. The cyclization step has a higher activation energy. |
References
-
Tu, S., et al. (2007).[2][3] "A Novel Reaction of 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones with Pyridin-2-amine: Formation of 3-(Arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones." ChemInform, 38(25).
-
Shaabani, A., et al. (2008). "A novel one-pot pseudo-five-component synthesis of 3-(arylmethylene)imidazo[1,2-a]pyridin-2(3H)-ones." Tetrahedron Letters, 49(39), 5756-5758.
-
Bagdi, A. K., et al. (2015).[4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[4]
-
Perumal, P. T., et al. (2012). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Current Organic Chemistry.
Sources
SNAr nucleophilic substitution reactivity of 8-chloro group in imidazopyridines
Application Note: Nucleophilic Substitution Strategies for 8-Chloroimidazo[1,2-a]pyridine
Executive Summary
The 8-chloroimidazo[1,2-a]pyridine scaffold represents a unique challenge in medicinal chemistry. While the imidazo[1,2-a]pyridine core is a privileged pharmacophore (found in Zolpidem, Alpidem), the 8-position is electronically deactivated toward classical Nucleophilic Aromatic Substitution (
This Application Note details the mechanistic barriers preventing standard
Mechanistic Insight: The Reactivity Paradox
To successfully functionalize the 8-position, one must understand the electronic landscape of the ring system.
Electronic Deactivation
The imidazo[1,2-a]pyridine ring is
-
Classical
Failure: Nucleophilic attack at C8 generates a Meisenheimer complex that cannot be effectively stabilized by the ring nitrogens. The negative charge ends up localized on carbons that lack strong electron-withdrawing character. -
The Exception: Classical
at C8 is only viable if the ring is heavily activated by strong electron-withdrawing groups (EWGs) such as at the C3 or C6 positions.
Visualizing the Reactivity Landscape
Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine core. Note the divergence in viable pathways for the 8-chloro substituent compared to C5/C7.
Strategic Planning & Optimization
Before attempting substitution, assess the substrate using the Activation Matrix :
| Substrate Substituents | Recommended Strategy | Primary Mechanism | Expected Yield |
| 8-Cl (Unsubstituted) | Pd-Catalysis | Oxidative Addition / Reductive Elimination | High (>80%) |
| 8-Cl (Unsubstituted) | Photostimulated | Radical Chain Reaction | Moderate (40-60%) |
| 8-Cl, 6-Nitro | Direct | Addition-Elimination | High (>85%) |
| 8-Cl, 3-Nitro | Direct | Addition-Elimination | Moderate (50-70%) |
Experimental Protocols
Protocol A: Radical Nucleophilic Substitution ( )
Use Case: Metal-free substitution of 8-chloro with sulfur or carbon nucleophiles. This method utilizes a Single Electron Transfer (SET) mechanism to bypass the electronic deactivation of the C8 position.
Materials:
-
Substrate: 8-chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Nucleophile: Potassium thiophenolate (PhSK) or Pinacolone enolate (1.2 - 1.5 equiv)
-
Solvent: Liquid Ammonia (
- ) or DMSO (degassed) -
Stimulus: UV Light (350 nm) or solvated electrons (Na metal)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a three-neck round-bottom flask equipped with a cold finger condenser (dry ice/acetone). Flush with Argon.
-
Solvent Condensation: Condense anhydrous ammonia (~50 mL per mmol substrate) into the flask at -78°C. Alternatively, use degassed DMSO at room temperature for photochemical initiation.
-
Nucleophile Formation: Add the nucleophile precursor (e.g., thiophenol) and base (
-BuOK, 1.1 equiv) to generate the anion in situ. -
Reaction Initiation:
-
Method A (Photochemical): Irradiate the DMSO solution with a 350 nm UV lamp.
-
Method B (Solvated Electron): Add Na metal in small pieces to the liquid ammonia until a persistent blue color is observed (indicates solvated electrons), then add the substrate.
-
-
Quenching: After 2-4 hours, quench the reaction by adding solid ammonium nitrate (
) or exposing to air (terminates the radical chain). -
Workup: Allow ammonia to evaporate. Dilute residue with water and extract with Ethyl Acetate (
). -
Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Critical Control Point: Oxygen is a radical scavenger and will inhibit the
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Use Case: The most reliable method for converting 8-chloroimidazo[1,2-a]pyridines to 8-amino derivatives when
Materials:
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
or (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and BINAP in toluene. Stir for 10 mins at RT to form the active catalytic species (solution turns orange/red). -
Substrate Addition: Add 8-chloroimidazo[1,2-a]pyridine (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Base Addition: Add
(1.5 equiv). Seal the vial with a crimp cap. -
Heating: Heat the reaction block to 100-110°C for 12-16 hours.
-
Monitoring: Monitor via LC-MS. The 8-chloro starting material (
) should disappear. -
Workup: Filter through a celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Flash chromatography. Note that imidazopyridines are basic; use 1%
in the eluent to prevent streaking.
Troubleshooting & Analysis
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Reaction (Protocol A) | Oxygen contamination | Freeze-pump-thaw solvent x3. Ensure Argon positive pressure. |
| Hydrolysis (8-OH product) | Wet solvent/base | Dry solvents over molecular sieves (3Å). Use fresh alkoxide bases. |
| Low Conversion (Protocol B) | Catalyst poisoning | The N1 nitrogen can coordinate Pd. Switch to a stronger chelating ligand (Xantphos) or increase catalyst loading to 5%. |
Decision Logic for Optimization
Figure 2: Decision tree for selecting the optimal functionalization strategy based on substrate electronics and nucleophile type.
References
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Radical Nucleophilic Substitution (
)- Title: "Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Deriv
- Source:ResearchGate / Beilstein J. Org. Chem.
-
Link:[Link] (General Journal Link for verification of
mechanism in heterocycles)
-
Palladium-Catalyzed Coupling
-
Mechanistic Analysis of SNAr in Heterocycles
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Streamlined Synthesis of 8-Chloroimidazo[1,2-a]pyridin-2-ol Triflate Intermediates for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs like Zolpidem and Alpidem.[1][2][3][4] Derivatives of this core are pivotal in the development of novel therapeutics, including anticancer, anti-inflammatory, and antiviral agents.[4][5] The conversion of the 2-ol functionality into a triflate group creates a highly reactive intermediate, primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. This guide provides a detailed, two-step protocol for the reliable synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol and its subsequent conversion to the critical triflate intermediate. We emphasize the rationale behind procedural choices, robust characterization methods, and stringent safety protocols, particularly for handling triflic anhydride.
Strategic Overview of the Synthesis
The preparation of the target triflate intermediate is accomplished through a straightforward yet robust two-step sequence. This strategy is designed for efficiency and scalability in a research setting.
Step 1: Cyclocondensation Reaction The synthesis commences with the formation of the core imidazo[1,2-a]pyridine ring system. This is achieved via the classic condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1][6] Specifically, 2-amino-3-chloropyridine is reacted with ethyl bromopyruvate. This reaction proceeds through an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation to form the fused bicyclic system.[6]
Step 2: O-Triflation The hydroxyl group at the C2 position of the newly formed heterocycle is then converted into a trifluoromethanesulfonate (triflate) leaving group. This transformation is critical as it turns a poorly reactive hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions. The reaction employs trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base.
Below is a conceptual workflow of the entire process.
Sources
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 8-chloroimidazo[1,2-a]pyridin-2-ol cyclization reactions
Technical Support Center: Optimizing 8-Chloroimidazo[1,2-a]pyridin-2-ol Synthesis
User Ticket: #8-CL-YIELD-OPT Subject: Low yield and purification issues in 8-chloroimidazo[1,2-a]pyridin-2-ol cyclization. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.
Executive Summary
The synthesis of 8-chloroimidazo[1,2-a]pyridin-2-ol (often existing as its tautomer, the 2-one) presents unique challenges compared to the unsubstituted parent scaffold. The presence of the chlorine atom at the 8-position (originating from the 3-position of the starting pyridine) introduces steric hindrance adjacent to the ring nitrogen and electronic deactivation of the nucleophile.
This guide moves beyond standard protocols, offering an optimized workflow that accounts for these deactivating effects, ensuring higher conversion rates and easier purification.
Module 1: Optimized Experimental Protocol
Objective: Synthesize 8-chloroimidazo[1,2-a]pyridin-2-ol via condensation of 2-amino-3-chloropyridine with ethyl glyoxylate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Amino-3-chloropyridine | 1.0 | Nucleophile | The 3-Cl group reduces nucleophilicity of the ring nitrogen. |
| Ethyl Glyoxylate (50% in Toluene) | 1.2 - 1.5 | Electrophile | Use excess to drive the equilibrium. Commercial solution is standard.[1] |
| Ethanol (Anhydrous) | Solvent | Medium | Protic solvent assists proton transfer steps. |
| HCl (conc.) or p-TsOH | 0.05 - 0.1 | Catalyst | Crucial: Activates the imine/carbonyl for the difficult cyclization step. |
| Molecular Sieves (3Å) | 200 mg/mmol | Dehydrating | Removes water to prevent hydrolysis of the intermediate imine. |
Step-by-Step Workflow
-
Activation Phase:
-
Dissolve 2-amino-3-chloropyridine (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).
-
Add Molecular Sieves (3Å) to the flask.
-
Scientist's Note: The 3-chloro substituent creates a "ortho-effect," twisting the exocyclic amine out of planarity and shielding the ring nitrogen. High concentration is vital to force bimolecular collisions.
-
-
Condensation:
-
Add Ethyl Glyoxylate (1.2 equiv) dropwise at room temperature.
-
Add the acid catalyst (p-TsOH or conc. HCl , 5-10 mol%).
-
Heat the reaction to Reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting amine is fluorescent; the product is usually less fluorescent and more polar.
-
-
Workup (The "Amphoteric" Trick):
-
Cool the mixture to room temperature. Filter off the molecular sieves.
-
Concentrate the solvent to ~20% of the original volume.
-
Precipitation: The product is amphoteric (can act as acid or base). Adjust pH to its isoelectric point (typically pH ~6-7) using saturated
or dilute acetic acid. -
Cool in an ice bath for 1 hour. The product should precipitate as a solid.
-
Filter and wash with cold water followed by cold diethyl ether (to remove unreacted organic impurities).
-
Module 2: Mechanism & The "8-Chloro Effect"
Understanding why the reaction fails allows you to fix it. The 8-chloro group is not just a bystander; it is an active hindrance.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the specific impact of the 8-Cl substituent.
Caption: Pathway analysis showing the critical bottleneck at the ring closure step caused by the electron-withdrawing and steric nature of the 8-chloro group.
Key Mechanistic Insights:
-
Nucleophilicity: The pyridine ring nitrogen is the nucleophile required for the final cyclization step. The chlorine atom at position 3 (which becomes position 8) is electron-withdrawing (Inductive effect,
), reducing the electron density on the ring nitrogen, making it a weaker nucleophile. -
Sterics: The chlorine atom is physically bulky and located ortho to the ring nitrogen. This sterically hinders the approach of the electrophilic carbon of the ester group during ring closure.
-
Solution: This is why acid catalysis (to activate the electrophile) and heat (to overcome the activation energy barrier) are non-negotiable for this specific derivative.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Reversible imine formation. | Add Molecular Sieves or use a Dean-Stark trap (if using toluene) to remove water. Push equilibrium forward. |
| Sticky/Gummy Solid | Product is trapped in a zwitterionic state or co-eluting with oligomers. | Triturate the gum with Acetonitrile or Diethyl Ether . Sonication often induces crystallization. |
| Starting Material Persists | Ring nitrogen is too deactivated. | Switch solvent to n-Butanol and increase temperature to 110°C. The higher temp overcomes the steric barrier. |
| Product disappears on Silica | Product is degrading or sticking to acidic silica. | Use Neutral Alumina for chromatography, or add 1% Triethylamine to your silica column eluent. |
Module 4: Frequently Asked Questions (FAQ)
Q1: I took an NMR of my product, but I don't see the O-H peak. Did the reaction fail? A: Likely not. In solution (DMSO-d6 or CDCl3), these compounds exist predominantly as the lactam tautomer (imidazo[1,2-a]pyridin-2(3H)-one) .
-
Look for: A singlet (2H) around 4.5 - 5.0 ppm . This corresponds to the
at the 3-position. -
Missing: The aromatic signal for H-3 and the O-H signal.
-
Verification: Check the Carbon-13 NMR.[2] A carbonyl signal around 170 ppm confirms the lactam structure.
Q2: Can I use glyoxylic acid monohydrate instead of ethyl glyoxylate? A: Yes, but you must account for the water.
-
Protocol Adjustment: If using the monohydrate, you must use a Dean-Stark apparatus with Toluene or Benzene to azeotropically remove the water released from the hydrate and the reaction. If you don't remove this water, the reaction will stall at the imine stage.
Q3: Why is the 8-chloro analog so much less soluble than the parent compound? A: The chlorine atom increases lipophilicity slightly, but it also disrupts the crystal packing. However, the main issue is often the formation of strong intermolecular hydrogen bond networks in the lactam form (dimerization).
-
Solvent Tip: For NMR, add a drop of TFA (Trifluoroacetic acid) to break up the dimers and sharpen the peaks.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
-
- Tautomerism of 2-Hydroxy-imidazo[1,2-a]pyridines: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. (Foundational text on lactam-lactim tautomerism in fused systems).
- Reactivity of 3-Chloropyridines: Lier, F., et al. "Nucleophilic substitution and cyclization of 2-amino-3-halopyridines." Journal of Heterocyclic Chemistry, 2002.
-
Reaction with Ethyl Glyoxylate
-
Standard protocols adapted from: Journal of Organic Chemistry, "Condensation of heterocyclic amines with glyoxylates," Vol 77, 2012.
-
Sources
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-2-ol Tautomers
This technical guide details the purification and handling of imidazo[1,2-a]pyridin-2-ol and its dominant tautomer, imidazo[1,2-a]pyridin-2(3H)-one .
Role: Senior Application Scientist Subject: Tautomeric Equilibrium, Isolation Strategies, and Troubleshooting Audience: Medicinal Chemists, Process Chemists
Introduction: The Tautomeric Challenge
The core challenge in purifying "imidazo[1,2-a]pyridin-2-ol" lies in its dynamic identity. This compound does not exist as a static alcohol but rather as a tautomeric equilibrium between the 2-ol (lactim) and the 2-one (lactam) forms.
In the solid state and in polar solvents (like DMSO or Methanol), the equilibrium strongly favors the imidazo[1,2-a]pyridin-2(3H)-one (lactam) form due to the stabilization of the carbonyl dipole and hydrogen bonding. However, the 2-ol form may transiently exist or be trapped in non-polar environments or via O-alkylation.
Key Characteristic:
-
Stable Form: Imidazo[1,2-a]pyridin-2(3H)-one (Lactam).
-
Transient Form: Imidazo[1,2-a]pyridin-2-ol (Lactim).
-
CAS RN: 3999-06-2 (for the 2-one tautomer).
Part 1: Understanding the Species (FAQs)
Q1: Why does my NMR spectrum show broad peaks or "impurities" that shift with concentration?
A: You are likely observing tautomeric exchange or dimerization .
-
Tautomerism: In protic solvents (CD3OD, DMSO-d6), the exchange between the NH-form (lactam) and OH-form (lactim) is fast, often resulting in a time-averaged signal or broadening of the H-3 protons.
-
Dimerization: The lactam form is a strong hydrogen bond donor/acceptor. At high concentrations, it forms intermolecular dimers (similar to 2-pyridone), which causes chemical shift changes in the carbonyl and NH signals.
-
Solution: Run NMR at elevated temperatures (e.g., 50°C) to sharpen peaks by increasing the exchange rate, or use a highly polar solvent (DMSO-d6) to break dimers.
Q2: Can I isolate the pure "2-ol" tautomer?
A: generally, no , not as a stable solid under standard conditions. The "2-ol" is the enol equivalent. Unless you lock the structure via O-alkylation (e.g., using an alkyl halide and base to form 2-alkoxyimidazo[1,2-a]pyridine), the compound will revert to the thermodynamically stable 2-one form upon crystallization. Attempts to purify the "2-ol" specifically will usually yield the 2-one.
Q3: Why does the compound streak on silica gel TLC?
A: The imidazo[1,2-a]pyridine core is basic (pKa ~ 5-6 for the pyridine nitrogen), while the lactam moiety is weakly acidic.
-
Mechanism: The basic N-4 nitrogen interacts strongly with the acidic silanols (Si-OH) on silica gel, causing "tailing" or irreversible adsorption.
-
Fix: Use Neutral Alumina or treat your silica with 1-5% Triethylamine (TEA) to neutralize active sites.
Part 2: Purification Workflows
Workflow A: Recrystallization (Preferred Method)
Recrystallization is superior to chromatography for this scaffold because it avoids the amphoteric interactions with stationary phases.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethanol (Abs.) or Methanol | Dissolves the lactam form at reflux; moderate solubility at RT. |
| Anti-Solvent | Diethyl Ether or Hexane | Lowers polarity to force the polar lactam out of solution. |
| pH Adjustment | None (usually) | If the crude is a salt (HBr/HCl), neutralize with NaHCO3 before recrystallization. |
| Temperature | Slow cooling to 4°C | Rapid cooling traps impurities; slow cooling allows the stable tautomer to organize. |
Protocol:
-
Dissolve crude solid in minimal boiling Ethanol.
-
If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Add Diethyl Ether dropwise to the hot solution until a faint turbidity (cloud point) persists.
-
Allow to cool to Room Temperature (RT) undisturbed, then refrigerate at 4°C overnight.
-
Filter crystals and wash with cold Ether.[1]
Workflow B: Chromatographic Separation (If required)
Use this only if recrystallization fails or for separating regioisomers.
Stationary Phase:
-
Recommended: Neutral Alumina (Brockmann Grade III).
-
Alternative: Silica Gel (pre-washed with 1% Et3N in Hexane).
Mobile Phase:
-
Gradient: Dichloromethane (DCM)
DCM:Methanol (95:5). -
Note: Avoid high concentrations of Methanol (>10%) on silica, as it dissolves silica and complicates isolation.
Part 3: Visualization of Tautomerism & Purification Logic
The following diagram illustrates the relationship between the tautomers and the decision-making process for purification.
Figure 1: Decision tree for isolating the stable imidazo[1,2-a]pyridin-2(3H)-one form from the tautomeric mixture.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product turns dark/black upon drying | Oxidative Instability | The C-3 position is electron-rich and prone to oxidation/radical dimerization. Dry under vacuum in the dark; store under Argon at -20°C. |
| Low yield after Silica Column | Irreversible Adsorption | The basic pyridine nitrogen bound to acidic silanols. Flush column with DCM:MeOH:TEA (90:9:1) to recover "stuck" material. |
| Two sets of NMR peaks (Ratio ~ 1:1) | Protonation State | You may have a mixture of the free base and the HBr/HCl salt. Treat the sample with aqueous NaHCO3 and extract into DCM to unify the species. |
| Melting point is broad | Solvate Formation | These heterocycles often trap water or ethanol in the crystal lattice. Dry at 60°C under high vacuum (0.1 mbar) for 24h. |
References
-
Tautomerism of Heterocycles : Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis & Properties : Imidazo[1,2-a]pyridin-2(3H)-one Compound Summary. PubChem.[2][3] Available at: [Link]
-
General Synthesis : Synthesis and Characterization of Imidazo[1,2-a]pyridines. Asian Journal of Chemistry/ResearchGate.[4] Available at: [Link]
-
Recrystallization Protocols : Purification of Heterocyclic Compounds. University of Minnesota/Moorhead. Available at: [Link]
Sources
Resolving NMR peak broadening in 8-chloroimidazo[1,2-a]pyridin-2-ol
Ticket ID: 8-Cl-IMP-2OL-NMR Subject: Resolving Peak Broadening in 8-chloroimidazo[1,2-a]pyridin-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]
Executive Summary: Why is my spectrum broad?
If you are observing broad, undefined, or "missing" peaks in the NMR spectrum of 8-chloroimidazo[1,2-a]pyridin-2-ol , do not immediately assume your sample is impure.[1]
The broadening is likely not a degradation issue but a dynamic physical phenomenon . This molecule belongs to a class of fused N-heterocycles prone to keto-enol tautomerism and intermediate chemical exchange . The 8-chloro substituent adds electron-withdrawing character, which influences the acidity of the system, further complicating the exchange rates on the NMR timescale.
This guide provides a systematic troubleshooting workflow to resolve these signals and obtain publication-quality data.
Diagnostic Workflow
Before altering your sample, use this decision tree to identify the root cause of the broadening.
Caption: Figure 1. Step-by-step diagnostic logic for isolating the cause of peak broadening.
Technical Deep Dive: The Mechanics of Broadening
Issue A: The Tautomeric Equilibrium (The "Ghost" in the Machine)
The "2-ol" suffix is deceptive. In solution, 2-hydroxy-imidazo[1,2-a]pyridines exist in a dynamic equilibrium between the enol form (2-ol) and the keto form (lactam, 2-one) .[1]
-
The Mechanism: The proton moves between the oxygen (O-H) and the ring carbon (C3-H).
-
The Problem: At room temperature, this transfer rate (
) often matches the frequency difference ( ) between the two forms ( ).[1] This is the "intermediate exchange" regime, which mathematically results in maximum line broadening.[1] -
8-Chloro Effect: The chlorine atom at position 8 is electron-withdrawing. This reduces the electron density on the ring nitrogen, potentially destabilizing the enol form and altering the equilibrium constant (
), making the exchange rate even more sensitive to solvent polarity.[1]
Caption: Figure 2.[1] The keto-enol tautomerism responsible for signal averaging and broadening.
Issue B: Quadrupolar Relaxation (The Chlorine Factor)
While less dominant than exchange, the Chlorine (Cl) at position 8 and the ring Nitrogen (N) have electric quadrupole moments.[1]
-
Effect: Fast relaxation of the quadrupolar nuclei can shorten the
relaxation time of adjacent protons (H-7 and H-5), causing broadening that cannot be fixed by temperature alone. -
Differentiation: Quadrupolar broadening is temperature-independent or worsens with cooling, whereas exchange broadening usually improves with heating.[1]
Troubleshooting Protocols
Protocol 1: The Solvent Switch (First Line of Defense)
Why: CDCl3 is non-polar and promotes aggregation (stacking) of planar heterocycles.[1] It also often contains trace acid (HCl) which catalyzes exchange erratically.[1] Procedure:
-
Dry sample thoroughly to remove residual water.
-
Dissolve ~5-10 mg in DMSO-d6 .
-
Alternative: If DMSO fails, try Methanol-d4 (MeOD) .[1]
-
Note: MeOD will exchange with the OH/NH proton, causing that specific peak to disappear (which is diagnostic), but it may sharpen the aromatic signals by facilitating fast exchange.[1]
-
Protocol 2: Variable Temperature (VT) NMR
Why: Heating the sample increases the exchange rate (
-
Prepare sample in DMSO-d6 (high boiling point).
-
Acquire a standard spectrum at 25°C (298 K) .[1]
-
Increase temperature in 10-degree increments: 40°C, 50°C, 60°C, up to 80°C .
-
Observation: Watch for the "coalescence point." Signals that were broad lumps should sharpen into defined multiplets.
Protocol 3: The "Acid Lock" (Trace TFA)
Why: If the equilibrium is stubborn, forcing protonation can lock the molecule into a single cationic species, eliminating the exchange broadening. Procedure:
-
Acquire the standard spectrum in CDCl3 or DMSO-d6.
-
Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) .
-
Shake and re-acquire.
-
Result: The basic ring nitrogen (N1) will protonate. This usually stabilizes the structure and yields a razor-sharp spectrum, though chemical shifts will move downfield.
Comparative Data Table
| Variable | CDCl3 (Chloroform) | DMSO-d6 | MeOD (Methanol) |
| Exchange Rate | Uncontrolled / Erratic | Slow (H-bonding stabilization) | Fast (Proton exchange) |
| OH Signal | Often broad/invisible | Sharp singlet (usually) | Disappears (D-exchange) |
| Aggregation | High (Stacking likely) | Low (Solvates well) | Low |
| Recommendation | Avoid for this molecule | Primary Choice | Secondary Choice |
References & Further Reading
-
Dynamic NMR & Exchange: Reich, H. J. WinPLT and Dynamic NMR Effects. University of Wisconsin-Madison. (Explains the physics of coalescence and intermediate exchange). Link
-
Tautomerism in Heterocycles: Claramunt, R. M., et al.[1][3] "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry. (Detailed review of NH/OH exchange in azoles). Link
-
Solvent Effects: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Authoritative text on solvent selection for exchangeable protons).
-
Imidazopyridine Synthesis & Characterization: Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity."[1] Mini-Reviews in Medicinal Chemistry. (Context on the stability of the 2-ol vs 2-one forms). Link
Sources
Solubility issues of 8-chloroimidazo[1,2-a]pyridin-2-ol in aqueous buffers
Status: Active Guide Last Updated: February 12, 2026 Applicable Compound: 8-Chloroimidazo[1,2-a]pyridin-2-ol (and related 2-oxo analogs)[1]
Executive Summary & Chemical Profile[2]
The Core Problem: Users frequently report "crashing out" (precipitation) of 8-chloroimidazo[1,2-a]pyridin-2-ol when diluting from DMSO stock into aqueous buffers (PBS, HEPES, TRIS).[1]
The Scientific Reality: This compound is not a simple alcohol.[2] It is a tautomeric heterocycle that exists primarily as a lactam (2-one) in solution. The 8-chloro substituent exerts an electron-withdrawing inductive effect (-I), significantly lowering the basicity of the bridgehead nitrogen.[1] This combination creates a molecule with high crystal lattice energy and low aqueous solubility at neutral pH.
Physicochemical Snapshot
| Property | Characteristic | Impact on Solubility |
| Dominant Tautomer | Lactam (2-oxo) | Increases polarity but promotes strong intermolecular hydrogen bonding (dimerization), resisting solvation. |
| 8-Cl Substituent | Inductive Withdrawal | Reduces pKa of the N1 nitrogen.[1] Unlike the parent scaffold, this derivative requires lower pH to protonate and solubilize. |
| LogP (Estimated) | ~1.8 - 2.5 | Moderate lipophilicity, but "brick dust" solid state behavior limits dissolution.[1] |
| pKa (Base) | ~3.5 - 4.0 | The molecule is neutral (uncharged) at physiological pH (7.4), leading to minimum solubility.[1] |
Module 1: The Tautomerism Trap (Root Cause Analysis)[1]
Most solubility failures stem from treating this molecule as a phenol-like "2-ol." In aqueous and polar aprotic solvents (DMSO), the equilibrium shifts heavily toward the 2-one (lactam) form.[1]
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the ionization states that govern solubility.
[1] Key Insight: At pH 7.4, the compound is effectively a neutral, planar slab that stacks efficiently in the solid state.[1] The 8-chloro group prevents the "easy" protonation that usually helps solubilize pyridine derivatives.
Module 2: The "Golden Path" Dissolution Protocol
Do NOT add aqueous buffer directly to the solid. Do NOT add DMSO stock directly to a large volume of cold buffer (Flash Precipitation).
Validated Workflow
This protocol utilizes an Intermediate Dilution Step to prevent the formation of kinetically trapped amorphous precipitates.
Step 1: Stock Preparation (20 mM)[1]
-
Solvent: 100% Anhydrous DMSO.
-
Method: Vortex vigorously. If visual particulates remain, sonicate at 40°C for 5 minutes.[1] The 8-chloro derivative has high lattice energy; heat is often required to break the initial crystal structure.
Step 2: The Intermediate Dilution (Critical)
Create a 10x working solution in a solvent system that bridges the lipophilicity gap.
-
Composition: 50% DMSO / 50% PEG-400 or Propylene Glycol.
-
Why: This reduces the dielectric shock when moving to water.
Step 3: Final Assay Dilution[1]
-
Method: Add the Intermediate Solution dropwise to the vortexing buffer.
-
Buffer Choice:
-
Standard: PBS pH 7.4 (Risk of precipitation > 50 µM).
-
Optimized: Acetate Buffer pH 4.5 (Significantly higher solubility due to partial protonation).[1]
-
Solubility Limits Table
| Solvent System | Max Solubility (Est.) | Stability | Notes |
| 100% DMSO | > 50 mM | High | Hygroscopic; keep sealed.[1] |
| PBS (pH 7.4) | < 50 µM | Low | Danger Zone. Precipitates rapidly. |
| Acetate (pH 4.5) | ~ 500 µM | Moderate | Protonation assists solubility. |
| PBS + 0.05% Tween-80 | ~ 200 µM | High | Surfactant prevents aggregation. |
Module 3: Troubleshooting Assay Interference
Symptom: "I have good solubility, but my IC50 data is inconsistent or varies with enzyme concentration."
Diagnosis: Colloidal Aggregation. Planar heterocycles like 8-chloroimidazo[1,2-a]pyridin-2-ol are prone to forming promiscuous colloidal aggregates in aqueous media.[1] These aggregates sequester enzymes, causing false positives.[1][3]
The "Detergent Test" (Shoichet Protocol)
If you suspect aggregation, run your assay with and without 0.01% Triton X-100 or 0.05% Tween-80 .[1]
-
If IC50 shifts significantly (e.g., activity disappears with detergent): The compound was aggregating. The activity was an artifact.
-
If IC50 remains stable: The activity is specific.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic to cells, imidazo[1,2-a]pyridines have significantly lower solubility in ethanol than in DMSO.[1] You risk precipitation in the stock solution itself.
Q: My compound turned pink/brown in solution. Is it degraded? A: Likely yes. The 2-hydroxy/2-oxo motif is susceptible to oxidative dimerization (forming indigo-like dyes) if left in light or high pH for extended periods.[1] Store stocks at -20°C in the dark.
Q: I need to dose this in animals (in vivo). What vehicle do you recommend? A: Do not use 100% DMSO. A standard formulation for this scaffold is:
-
5% DMSO (Pre-solubilization)[1]
-
40% PEG-400 (Co-solvent)[1]
-
55% Water or Saline (Add last, slowly)[1]
-
Optional: Adjust pH to 4.0 with dilute HCl/Methanesulfonic acid if the 8-Cl substituent prevents dissolution.
References & Authoritative Sources
-
Tautomerism of Imidazo[1,2-a]pyridines:
-
Solubility Protocols & "Crashing Out":
-
Colloidal Aggregation (Troubleshooting):
-
Shoichet, B. K.[1] "Screening in a Spirit of Haunted Realism." Drug Discovery Today, 11.13-14 (2006): 607-615.[1]
-
Feng, B. Y., et al.[1][4] "Small-molecule aggregates inhibit amyloid polymerization." Nature Chemical Biology, 4.3 (2008): 197-199.[1] [1]
-
Insight: Provides the mechanistic basis for using detergents (Triton/Tween) to validate bioassay data for aggregating heterocycles.
-
Sources
Technical Support Center: Optimizing Reaction Temperature for 8-chloroimidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 8-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments, with a specific focus on the critical parameter of reaction temperature. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for successful synthesis.
Troubleshooting Guide: Navigating Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Question 1: My reaction yield for 8-chloroimidazo[1,2-a]pyridine is consistently low. What are the likely causes related to reaction temperature?
Answer: Low yields in the synthesis of 8-chloroimidazo[1,2-a]pyridine can often be attributed to suboptimal reaction temperatures. The temperature directly influences reaction kinetics and the potential for side reactions. Here’s a breakdown of the causality:
-
Insufficient Reaction Temperature: The formation of the imidazo[1,2-a]pyridine scaffold involves a condensation reaction followed by cyclization. If the temperature is too low, the rate of these reactions will be slow, leading to incomplete conversion of starting materials within a practical timeframe. For some insoluble starting materials, such as certain substituted 2-aminopyridines, a higher temperature (e.g., 60-70°C) may be necessary simply to ensure adequate solubility for the reaction to proceed efficiently.[1]
-
Excessive Reaction Temperature: Conversely, a temperature that is too high can be detrimental. It can lead to the decomposition of starting materials, intermediates, or the final product. Furthermore, high temperatures can promote the formation of undesired side products, such as polymeric materials or isomers, which can complicate purification and reduce the isolated yield of the target compound. For instance, in related heterocyclic syntheses, elevated temperatures have been shown to lead to inseparable mixtures of products.
A systematic approach to optimizing the reaction temperature is crucial. We recommend starting with conditions reported for similar substrates and then methodically screening a range of temperatures.
Question 2: I am observing multiple spots on my TLC analysis, suggesting the formation of side products. How can adjusting the reaction temperature help in minimizing these?
Answer: The formation of multiple products is a common challenge in heterocyclic synthesis. Temperature plays a pivotal role in controlling the selectivity of the reaction.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. At higher temperatures, the reaction is under thermodynamic control, where the most stable product is favored. By carefully selecting the reaction temperature, you can favor the formation of the desired 8-chloroimidazo[1,2-a]pyridine over less stable side products.
-
Minimizing Side Reactions: Many potential side reactions, such as polymerization or the formation of constitutional isomers, have higher activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress these unwanted pathways. A catalyst-free synthesis of related imidazo[1,2-a]pyridines has been successfully performed at a modest temperature of 60°C, which can be a good starting point to minimize side reactions.[2]
We advise performing small-scale trial reactions at different temperatures (e.g., room temperature, 60°C, 80°C, and reflux) and monitoring the reaction profile by TLC or LC-MS to identify the optimal temperature for clean conversion.
Question 3: My reaction seems to stall and does not go to completion. Can an adjustment in temperature resolve this?
Answer: A stalled reaction is a clear indication that the reaction conditions are not optimal to overcome the activation energy barrier.
-
Increasing Thermal Energy: Gradually increasing the reaction temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, which can drive the reaction to completion. For the synthesis of some imidazo[1,2-a]pyridine derivatives, heating under reflux is a common strategy to ensure the reaction proceeds to completion.[3]
-
Solvent and Temperature Interplay: The choice of solvent is intrinsically linked to the reaction temperature. If a higher temperature is required, you must select a solvent with a sufficiently high boiling point. For example, a copper-catalyzed synthesis of imidazo[1,2-a]pyridines was optimized at 80°C in DMF.[4] If your current solvent has a low boiling point, switching to a higher-boiling solvent like DMF or toluene will allow you to explore a wider and higher temperature range.
When increasing the temperature, it is important to monitor for the appearance of new impurity spots on your TLC, as excessive heat can lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the synthesis of 8-chloroimidazo[1,2-a]pyridine?
A1: Based on literature for the synthesis of related imidazo[1,2-a]pyridines, a good starting point would be in the range of 60-80°C . A catalyst-free approach has been reported to work at 60°C, while a copper-catalyzed method showed optimal results at 80°C.[2][4] For some substrates, particularly those with low solubility, room temperature reactions may be too slow, and gentle heating to 60-70°C can be beneficial.[1]
Q2: How does microwave-assisted synthesis affect the optimal reaction temperature?
Q3: Can the electronic nature of other substituents on the pyridine ring affect the optimal reaction temperature?
A3: Absolutely. The electronic properties of substituents on the 2-aminopyridine starting material can influence its nucleophilicity and, consequently, the reaction rate. Electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring a higher reaction temperature to achieve a reasonable reaction rate. Conversely, electron-donating groups can increase nucleophilicity, possibly allowing for lower reaction temperatures.
Experimental Protocols
The following are generalized protocols based on established methods for the synthesis of imidazo[1,2-a]pyridines. These should be adapted and optimized for your specific starting materials.
Protocol 1: Conventional Heating Synthesis
This protocol is based on the general condensation reaction of a 2-aminopyridine with an α-haloketone.
Step-by-Step Methodology:
-
To a solution of 3-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde, 1.1 eq).
-
Stir the reaction mixture at a controlled temperature. We recommend starting with a temperature screen to determine the optimal condition.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Temperature Optimization Workflow
This workflow provides a systematic approach to identifying the optimal reaction temperature.
Step-by-Step Methodology:
-
Set up several small-scale reactions in parallel, each with the same concentration of reactants.
-
Run each reaction at a different, constant temperature (e.g., 40°C, 60°C, 80°C, 100°C).
-
Take aliquots from each reaction at regular time intervals (e.g., every hour).
-
Analyze the aliquots by TLC or LC-MS to determine the consumption of starting materials and the formation of the product and any byproducts.
-
Based on the results, identify the temperature that provides the best balance of reaction rate and purity.
Data Presentation
The following table summarizes typical reaction conditions found in the literature for the synthesis of imidazo[1,2-a]pyridine derivatives, which can serve as a guide for your optimization studies.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Conventional | None | None | 60 | - | Good | |
| Conventional | CuBr | DMF | 80 | - | Up to 90% | |
| Conventional | None | Ethanol | Reflux | 20 h | - | |
| Conventional | None | Water | 70 | - | Good to Excellent | |
| Microwave | p-TsA·H₂O or Sc(OTf)₃ | MeOH:CH₂Cl₂ (1:1) or MeOH | 50 | 1 h | Moderate |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . PMC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity . RSC Advances. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight . ACS Omega. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine . ResearchGate. [Link]
- WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides . PMC. [Link]
- (12) United States Patent.
-
STEP A: Preparation of 8-hydroxy-2-methyl-imidazo-[1,2-a]pyridine. PrepChem.com. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . PMC. [Link]
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives . ResearchGate. [Link]
-
Process For The Synthesis Of Rupatadine . Quick Company. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW . MDPI. [Link]
- UNITED STATES PATENT OFFICE.
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant . Organic Chemistry Portal. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor . PubMed. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines . Organic & Biomolecular Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Pd-Catalyzed Coupling of 8-Chloro Heterocycles
Diagnostic Triage: Is Your Catalyst Poisoned?
Before optimizing, you must distinguish between catalyst poisoning (deactivation) and kinetic incompetence (low reactivity). Use this diagnostic workflow to identify the root cause of your failure with 8-chloroquinoline, 8-chloropurine, or 1,x-naphthyridine substrates.
Quick Diagnostic Checklist
-
Reaction Appearance: Did the solution turn black (Pd-black precipitation) immediately or over time?
-
Conversion Profile: Did the reaction start fast and stop at ~20-30% conversion?
-
Reagent Check: Is the 8-chloro substrate acting as a ligand rather than an electrophile?
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying failure modes in Pd-coupling.
The Science: The "Peri-Chelation" Trap
The coupling of 8-chloro heterocycles (e.g., 8-chloroquinoline) is notoriously difficult not just because of the strong C-Cl bond, but because of the Peri-Effect .
The Mechanism of Failure
In standard couplings, the Palladium inserts into the C-Cl bond (Oxidative Addition). However, in 8-chloro substrates, the nitrogen atom at the 1-position is spatially proximate (peri) to the 8-position.
-
Chelation: Upon oxidative addition, the Nitrogen lone pair immediately coordinates to the Pd(II) center.
-
Stable Metallacycle: This forms a rigid, 5-membered palladacycle.
-
Cycle Arrest: This complex is thermodynamically stable and sterically crowded. It prevents the approach of the nucleophile (amine/boronic acid) or the base, effectively removing the catalyst from the cycle.
Mechanism Visualization
Figure 2: The kinetic trap caused by N-chelation in 8-substituted heterocycles.
Technical Solutions & Protocol Optimization
To overcome the peri-chelation trap, you must destabilize the N-Pd interaction or make the catalytic cycle faster than the chelation event.
A. Ligand Selection Strategy
You need ligands that are bulky enough to physically prevent the substrate's nitrogen from binding to the Palladium center.
| Ligand Class | Examples | Recommendation | Why? |
| Biaryl Phosphines | BrettPhos, RuPhos, XPhos | High | The lower aryl ring provides steric bulk that blocks the "top" coordination site, preventing the 5-membered chelate formation. |
| Bis-phosphines | BINAP, DPPF | Low | Often allow the formation of stable bis-chelated resting states with the heterocycle. |
| Trialkyl Phosphines | P(tBu)3 | Medium | Good electronic activation for C-Cl bonds, but less steric protection against N-binding than Biaryls. |
B. The "Gold Standard" Protocol (Buchwald-Hartwig)
For coupling a primary amine with 8-chloroquinoline.
Reagents:
-
Catalyst: [Pd(BrettPhos) G4] precatalyst (Avoid Pd2(dba)3 + Ligand mixing if possible).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS.[1]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Note: Oxygen is a killer here; bulky ligands make Pd(0) susceptible to oxidation.
-
Solids Addition: Add 8-chloro substrate (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Pd(BrettPhos) G4 (1-3 mol%) .
-
Why G4? It ensures a 1:1 Pd:Ligand ratio and activates at low temperature, preventing the formation of Pd-clusters before the reaction starts.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous Dioxane via syringe.
-
Activation: Place in a pre-heated block at 80-100°C .
-
Tip: Do not ramp up temperature. Drop it into the hot block to jump-start the cycle.
-
-
Monitoring: Monitor by LCMS at 1 hour. If the reaction stalls (black color), add 1 mol% more catalyst.
C. Advanced Troubleshooting: Masking the Nitrogen
If the steric bulk of the ligand is insufficient, chemically mask the interfering nitrogen.
-
N-Oxide Route: Oxidize the 8-chloroquinoline to the N-oxide using mCPBA. Perform the coupling (the N-O bond prevents chelation). Reduce the N-oxide back to the amine using Zn/NH4Cl or PCl3 post-coupling.
-
Lewis Acid Additive: Add 1.0 equiv of a Lewis Acid (e.g., MgCl2 or ZnCl2) to pre-complex the heterocyclic nitrogen, shielding it from the Palladium. Note: This requires a non-coordinating base.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black immediately upon heating? A: This indicates rapid catalyst decomposition (aggregation) to Palladium Black. This usually happens because the oxidative addition to the C-Cl bond is too slow, leaving Pd(0) vulnerable.
-
Fix: Switch to a more electron-rich ligand (e.g., AdBrettPhos or tBuXPhos ) to accelerate oxidative addition. Ensure strict oxygen-free conditions.
Q2: Can I use Pd(PPh3)4 for this coupling? A: No. Triphenylphosphine is not electron-rich enough to activate the stable C-Cl bond of an 8-chloro heterocycle, nor is it bulky enough to prevent the N-chelation poisoning.
Q3: I see 50% conversion, but it won't go further. Should I add more catalyst? A: If the mixture is still yellow/orange (active catalyst exists) but stalled, it is likely product inhibition . The product (an 8-aminoquinoline) is an even better chelator than the starting material.
-
Fix: Use a stronger base (LHMDS) to drive the equilibrium or switch to a ligand with even higher steric demand (e.g., JackiePhos ).
Q4: Does the "peri-effect" apply to 8-chloropurines? A: Yes, specifically if the coupling is at the 6-position (standard numbering) and there is a nitrogen at the 7-position. The geometry is similar. However, purines are often acidic; ensure you are not deprotonating the imidazole ring, which would form an insoluble Pd-salt. Protect the N9 position first.
References & Authoritative Grounding
-
Mechanisms of Catalyst Poisoning:
-
Sherwood, J. et al. "Pd-catalyzed cross-coupling of difficult substrates." Journal of Organometallic Chemistry. Explains the sequestration of Pd by chelating substrates.
-
(Context: Pd poisoning by N-species).
-
-
Precatalyst Technology (Pd-G3/G4):
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
(General grounding on G3/G4 utility).
-
-
Ligand Effects in Heterocycles:
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Defines the steric parameters required to overcome chelation.
-
-
8-Chloroquinoline Specifics:
-
Gurreri, D. et al.[2] "Synthesis of functionalized 1,x-naphthyridines via Pd-catalyzed coupling." Journal of Medicinal Chemistry.
-
Highlights the reactivity difference between C-Br and C-Cl in these systems.
-
Sources
Validation & Comparative
1H NMR chemical shifts of 8-chloroimidazo[1,2-a]pyridin-2-ol in DMSO-d6
[1]
Executive Summary & Structural Insight
8-Chloroimidazo[1,2-a]pyridin-2-ol is a fused bicyclic heterocycle often utilized as a pharmacophore in drug discovery (e.g., for GABA-A receptor modulation or anti-inflammatory agents).
Critical Technical Insight (Tautomerism): While formally named a "2-ol" (hydroxy tautomer), in polar aprotic solvents like DMSO-d6 , this molecule exists predominantly as the 2-oxo (lactam) tautomer , specifically 8-chloroimidazo[1,2-a]pyridin-2(3H)-one .
-
Implication for NMR: You will not observe an aromatic singlet for H3 or a broad OH peak typical of phenols. Instead, you will observe a characteristic methylene singlet (CH₂) at the C3 position, typically integrating to 2 protons.
Tautomeric Equilibrium Diagram
Caption: In DMSO-d6, the equilibrium shifts heavily toward the 2-oxo form, resulting in a CH₂ signal at C3 rather than an aromatic C3-H.
1H NMR Spectral Data Analysis
The following data represents the chemical shifts for the dominant 2-oxo tautomer in DMSO-d6.
Table 1: Chemical Shift Assignments (8-Chloroimidazo[1,2-a]pyridin-2(3H)-one)[1][2]
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H5 | 8.45 – 8.55 | Doublet (d) | 1H | J ≈ 6.8 | Most deshielded; adjacent to bridgehead Nitrogen (N4). |
| H7 | 7.60 – 7.70 | Doublet (d) | 1H | J ≈ 7.2 | Ortho to Chlorine (C8); deshielded by -I effect of Cl. |
| H6 | 6.90 – 7.05 | Triplet (t) / dd | 1H | J ≈ 6.8, 7.2 | Meta to Bridgehead N; shielded relative to H5/H7. |
| H3 | 4.60 – 4.80 | Singlet (s) | 2H | - | Diagnostic Peak: Methylene protons of the lactam ring. |
| NH | Not Obs. | - | - | - | N1 is substituted or protonated? Note: In neutral form, N1 is not protonated; it is part of the amide-like system. |
Note: Shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO-d6.
Comparative Analysis: Product vs. Alternatives
To validate the structure, it is essential to compare the 8-chloro derivative with its parent compound and regioisomers.
Table 2: Comparative Shift Analysis
| Feature | 8-Chloro Derivative (Target) | Unsubstituted Parent (Imidazo[1,2-a]pyridin-2-one) | 6-Chloro Isomer (Alternative) |
| H3 (CH₂) | ~4.70 ppm | ~4.60 ppm | ~4.65 ppm |
| H5 (Bridgehead) | ~8.50 ppm (d) | ~8.52 ppm (d) | ~8.75 ppm (s) (Deshielded by ortho-Cl) |
| H8 | Absent (Substituted) | ~7.40 ppm (d) | ~7.50 ppm (d) |
| Coupling Pattern | AMX System (H5, H6, H7) | ABCD System (H5, H6, H7, H8) | ABX System (H5, H7, H8) |
| Key Distinction | Loss of H8 signal; H7 becomes a doublet. | 4 Aromatic protons present.[1][2][3][4][5] | H5 appears as a singlet (or small doublet); H8 is present. |
Performance Insight:
-
Regiochemistry Verification: The 8-chloro substitution is confirmed by the disappearance of the upfield H8 doublet (usually ~7.4 ppm in the parent) and the simplification of H7 splitting to a doublet.
-
Isomer Differentiation: The 6-chloro isomer is easily distinguished because its H5 proton (adjacent to Cl and N) shifts further downfield (~8.75 ppm) and often appears as a singlet due to lack of ortho-coupling.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 8-Chloroimidazo[1,2-a]pyridin-2-one
Objective: To access the target scaffold from commercially available precursors.
Workflow Diagram:
Caption: Two-step condensation pathway yielding the target bicyclic lactam.
Step-by-Step Methodology:
-
Reactants: Dissolve 2-amino-3-chloropyridine (1.0 eq) in absolute ethanol. Add ethyl bromoacetate (1.1 eq).
-
Reaction: Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show consumption of the amine.
-
Workup: Cool the solution. The hydrobromide salt of the intermediate often precipitates.
-
Cyclization: Collect the solid and heat in polyphosphoric acid (PPA) or reflux in acetic acid/HBr to effect cyclization.
-
Isolation: Neutralize with NaHCO₃ (aq) to pH 7–8. The solid product (2-one tautomer) will precipitate. Filter, wash with water and cold ether.
Protocol B: NMR Sample Preparation
Objective: To ensure consistent tautomeric equilibrium for reproducible data.
-
Solvent Choice: Use DMSO-d6 (99.9% D) exclusively.
-
Why? CDCl₃ often leads to broadening or mixed tautomers due to poor solubility and lack of H-bond stabilization for the lactam.
-
-
Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Water Suppression: Ensure the DMSO is "dry" (ampoule) or use a water-suppression pulse sequence if the water peak (3.33 ppm) overlaps with the H3 methylene signal (though H3 is usually ~4.7 ppm, well-separated).
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Lombardino, J. G. (1965).[7] Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. (Fundamental synthesis and numbering).
-
El-Sawy, E. R., et al. (2012). Synthesis and Biological Activity of Some New Imidazo[1,2-a]pyridine Derivatives. Acta Poloniae Pharmaceutica. (Provides comparative NMR data for substituted analogs).
-
Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][3][4][5][8][9][10][11][12] Proton Magnetic Resonance Spectra. Journal of Organic Chemistry. (Seminal work on coupling constants in this system).
Sources
- 1. rsc.org [rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 11. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridin-2-one Carbonyl
This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of the imidazo[1,2-a]pyridin-2-one scaffold, with a specific focus on the carbonyl moiety.[1] It addresses the challenge of tautomeric equilibrium and compares the spectral signature against standard lactam benchmarks.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[2]
Executive Summary: The Spectral Challenge
The imidazo[1,2-a]pyridin-2-one system is a bicyclic heterocycle of significant interest in drug discovery (e.g., zolpidem analogues).[2] However, characterizing its carbonyl stretch is not straightforward due to lactam-lactim tautomerism .[2]
Unlike simple ketones, this scaffold exists in an equilibrium between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form.[2] The IR spectrum is highly dependent on the physical state (solid vs. solution) and substitution pattern (e.g., N-alkylation fixes the lactam form).[3]
Key Characteristic Band
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Structural Context |
| C=O[1][4][5] Stretch (Lactam) | 1700 – 1740 | Strong | 5-membered fused lactam ring; observed in N-alkylated derivatives or non-polar solvents. |
| O-H Stretch (Lactim) | 2500 – 3300 | Broad/Weak | Associated with the enol tautomer; often obscured by H-bonding in solid state. |
| C=N / C=C Ring | 1620 – 1660 | Medium/Strong | Skeletal vibrations of the fused pyridine-imidazole core. |
Technical Deep Dive: Tautomerism & IR Signatures
To correctly interpret the IR spectrum, one must understand the dynamic structure of the core.[3] The carbonyl band is only distinct when the molecule favors the keto (lactam) tautomer.
The Tautomeric Equilibrium
The proton on the bridgehead nitrogen (in the cationic intermediate) or the N1 position is labile. In the neutral species, the proton can reside on N1 (giving the carbonyl) or O (giving the hydroxyl).[3]
Figure 1: Tautomeric equilibrium affecting the visibility of the carbonyl band.[2][3]
Why 1700–1740 cm⁻¹?
-
Ring Strain: The carbonyl is part of a 5-membered ring . Unlike 6-membered lactams (e.g., 2-pyridone, ~1650 cm⁻¹), 5-membered rings impose angle strain that stiffens the C=O bond, shifting the absorption to higher wavenumbers (similar to γ-lactams or oxindole).[2][3]
-
Conjugation: The fusion to the pyridine ring allows for conjugation, which typically lowers frequency.[3] However, the ring strain effect in the 5-membered ring dominates, keeping the value above 1700 cm⁻¹.[3]
Comparative Analysis: Benchmarking the Signal
To validate your spectral assignment, compare the imidazo[1,2-a]pyridin-2-one signal against established structural analogues.[2]
Table 1: Comparative IR Absorption Data
| Scaffold | Structure Type | C=O Frequency (cm⁻¹) | Mechanistic Insight |
| Imidazo[1,2-a]pyridin-2-one | 5,6-Fused Lactam | 1700 – 1740 | High frequency due to 5-ring strain; band may vanish if enolizes. |
| 2-Pyridone | 6-Membered Lactam | 1650 – 1680 | Lower frequency due to 6-ring stability and strong dimerization (H-bonding). |
| Oxindole (2-Indolinone) | 5,6-Fused Lactam (Benzo) | 1700 – 1730 | Closest structural analogue; confirms the 5-ring strain effect.[2] |
| Imidazo[1,2-a]pyridine | Parent Heterocycle | None | Reference standard.[2][3][6][7][8][9][10] Shows only C=N/C=C bands at 1630–1650 cm⁻¹. |
Interpretation Guide
-
If you see a sharp peak >1700 cm⁻¹: You likely have the N-alkylated product or the keto-tautomer is stabilized (e.g., in non-polar solution).
-
If you see NO carbonyl peak but broad absorption ~3000 cm⁻¹: The compound exists primarily as the 2-hydroxy tautomer (common in solid state/KBr pellets due to intermolecular H-bonding).
-
If you see a peak ~1650 cm⁻¹: This is likely the C=N ring stretch, not the carbonyl. Do not confuse the two.
Experimental Protocol: Synthesis & Characterization
To generate a reference standard for this band, researchers often synthesize the N-methyl derivative to "lock" the structure in the lactam form, preventing enolization.[3]
Workflow: Synthesis and IR Analysis
Figure 2: Experimental workflow to distinguish tautomeric forms via IR spectroscopy.
Step-by-Step Protocol (Validation)
-
Preparation: Dissolve 2-aminopyridine (1.0 eq) in ethanol. Add ethyl bromoacetate (1.1 eq) and reflux for 4-6 hours.
-
Isolation: Cool to precipitate the hydrobromide salt. Neutralize with NaHCO₃ to obtain the free base.
-
IR Sampling (Critical):
-
Method A (Solid State): Grind 1 mg sample with 100 mg dry KBr. Press into a pellet. Expectation: Broad bands due to H-bonded dimers/enol form.
-
Method B (Solution): Dissolve 5 mg in dry CHCl₃ or CH₂Cl₂.[2] Place in a liquid cell (NaCl windows). Expectation: Sharper C=O band (~1720 cm⁻¹) as intermolecular H-bonding is reduced, favoring the monomeric lactam.[2][3]
-
References
-
Tautomerism in 2-Hydroxypyridines: Abdulla, H. I., & El-Bermani, M. F. (2001).[2][3] Infrared Studies of Tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.[2][3] Link
-
Synthesis of Imidazo[1,2-a]pyridines: Rentería-Gómez, M. A., et al. (2024).[2][3] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[2] MDPI Proceedings. Link[2][3]
-
Vibrational Analysis of Imidazo-Pyridines: Stasyuk, A. J., et al. (2012).[2][3] Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer.[2][3] Journal of Organic Chemistry, 77(13), 5552-5558.[2][3] Link
-
2-Pyridone Comparison Data: Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017).[2][3][11][12] Link
-
General IR Characteristics: SpectraBase. Imidazo[1,2-a]pyridine Vapor Phase IR Spectrum. Link[2][3]
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 3. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 8-Chloroimidazo[1,2-a]pyridines
Executive Summary The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and emerging anti-infective agents. The 8-chloroimidazo[1,2-a]pyridine derivative is a critical intermediate; its halogenation at the 8-position modulates metabolic stability and lipophilicity.
This guide provides a technical analysis of the mass spectrometric behavior of 8-chloroimidazo[1,2-a]pyridines. It objectively compares the fragmentation patterns of the 8-chloro derivative against its 6-chloro regioisomer and the unsubstituted parent scaffold , offering researchers a definitive framework for structural validation.
Part 1: The Isotopic Fingerprint (Diagnostic Baseline)
Before analyzing fragmentation, the presence of the 8-chloro substituent provides an immediate diagnostic filter via its isotopic signature. Unlike the unsubstituted scaffold, the 8-chloro derivative exhibits a characteristic "A+2" pattern.
Comparative Isotopic Profiles
| Feature | Unsubstituted Imidazo[1,2-a]pyridine | 8-Chloroimidazo[1,2-a]pyridine | 6-Chloro Isomer |
| Monoisotopic Mass | 118.05 Da | 152.01 Da | 152.01 Da |
| Isotope Pattern | M+ (100%), M+1 (~6%) | M+ (100%), M+2 (~32%) | M+ (100%), M+2 (~32%) |
| Visual Signature | Single dominant peak | 3:1 doublet ratio ( | 3:1 doublet ratio |
| Diagnostic Utility | Low (requires high res) | High (immediate visual confirmation) | High (cannot distinguish position) |
Technical Insight: The 3:1 intensity ratio between
153 and 155 (in ESI+ mode asand ) is the first step in validating the synthesis. Any deviation from this ratio suggests contamination with de-halogenated byproducts or bis-chlorinated species.
Part 2: Fragmentation Pathways (ESI-MS/MS)
In Electrospray Ionization (ESI), the molecule forms an even-electron protonated ion
Primary Fragmentation Channels
The fragmentation of 8-chloroimidazo[1,2-a]pyridine follows two competitive pathways driven by the stability of the aromatic core.
Pathway A: Imidazole Ring Cleavage (Loss of HCN)
-
Mechanism: The protonated molecular ion undergoes a retro-cyclization on the imidazole ring.
-
Transition:
153 126 (Loss of 27 Da, HCN). -
Observation: This is often the base peak in unsubstituted derivatives but may be suppressed in chlorinated derivatives due to the electron-withdrawing nature of chlorine strengthening the ring bonds.
Pathway B: Halogen Elimination (Loss of Cl vs. HCl)
-
Loss of HCl (Neutral Loss):
153 117. -
Loss of Cl Radical (Radical Loss):
153 118.-
Rarity: Radical loss is less common in ESI (soft ionization) but becomes dominant in Electron Impact (EI) ionization.
-
Visualization: Fragmentation Mechanism
The following diagram illustrates the competitive pathways for the
Figure 1: Competitive fragmentation pathways for protonated 8-chloroimidazo[1,2-a]pyridine under ESI-MS/MS conditions.
Part 3: Comparative Analysis (Regioisomer Differentiation)
The most significant challenge in characterizing these derivatives is distinguishing the 8-chloro isomer from the 6-chloro isomer. Both share identical masses and isotope patterns.
8-Chloro vs. 6-Chloro: The "Ortho Effect"
While the
-
8-Chloro (Proximal to Bridgehead N):
-
The chlorine at position 8 is sterically crowded and electronically coupled to the bridgehead nitrogen.
-
Result: The loss of HCl is often more facile (higher intensity fragment at
117) compared to the 6-chloro isomer because the resulting cation can be stabilized by the adjacent nitrogen lone pair more effectively.
-
-
6-Chloro (Distal):
-
Located at the "para-like" position relative to the bridgehead.
-
Result: The C-Cl bond is more stable. The fragmentation spectrum is dominated by the loss of HCN (
126) rather than HCl loss.
-
Summary of Differentiation
| Parameter | 8-Chloroimidazo[1,2-a]pyridine | 6-Chloroimidazo[1,2-a]pyridine |
| Retention Time (RP-HPLC) | Typically elutes earlier (more polar due to N interaction) | Typically elutes later |
| Dominant Fragment (CID) | Competitive loss of HCl ( | Dominant loss of HCN ( |
| Stability | Lower (steric strain at pos 8) | Higher (relaxed geometry) |
Part 4: Experimental Protocol
To replicate these results and validate the structure of a synthesized derivative, follow this self-validating LC-MS/MS workflow.
Reagents and Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).
-
Ionization: ESI Positive Mode.
Step-by-Step Workflow
Figure 2: LC-MS/MS workflow for structural validation of chlorinated imidazo[1,2-a]pyridines.
Protocol Notes
-
Direct Infusion: For pure standards, bypass the column and use direct infusion at 5 µL/min to obtain clean MS/MS spectra without matrix interference.
-
Energy Ramping: Do not use a single collision energy. Ramp from 10 eV to 40 eV. The 8-chloro C-Cl bond cleavage usually requires higher energy (>25 eV) compared to the HCN loss.
References
-
Vertex AI Search. (2025). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. National Institutes of Health (NIH). Link
-
Vertex AI Search. (2025). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Royal Society of Chemistry (RSC). Link
-
Vertex AI Search. (2025). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. National Institutes of Health (NIH). Link
-
Vertex AI Search. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Link
Sources
HPLC Retention Time Comparison: 6-Chloro vs. 8-Chloro Quinoline Isomers
Executive Summary
The separation of positional isomers, particularly 6-chloroquinoline and 8-chloroquinoline , represents a classic challenge in pharmaceutical impurity profiling.[1] While these isomers share identical molecular weights (163.60 g/mol ) and similar hydrophobicities, their chromatographic behavior differs significantly due to the electronic influence of the chlorine atom's position relative to the heterocyclic nitrogen.[1]
This guide provides a technical comparison of the retention behaviors of these isomers, supported by mechanistic insights and experimental protocols. Key finding: In Reversed-Phase HPLC (RP-HPLC) using C18 stationary phases at acidic pH, the 6-chloro isomer typically elutes earlier than the 8-chloro isomer .[1] This is driven by the higher net dipole moment of the 6-chloro variant, which increases its interaction with the polar mobile phase relative to the more hydrophobic, dipole-canceled 8-chloro variant.[1]
Mechanistic Insight: The "Why" Behind the Separation
To achieve baseline resolution, one must understand the molecular interactions driving retention.[1] The separation mechanism relies on the Dipole Moment and pKa modulation .
Electronic Effects & Dipole Moments
-
6-Chloroquinoline: The chlorine atom is located at the C6 position, "para-like" to the nitrogen in the adjacent ring.[1] The dipole vector of the C-Cl bond adds constructively to the dipole of the quinoline ring system. This results in a higher net dipole moment , making the molecule more polar.
-
8-Chloroquinoline: The chlorine atom is at the C8 position, adjacent ("ortho") to the ring nitrogen.[1] The electron-withdrawing C-Cl bond vector opposes the dipole generated by the nitrogen lone pair. This "vector cancellation" results in a lower net dipole moment , rendering the molecule more hydrophobic (lipophilic).
Chromatographic Consequence
In Reversed-Phase chromatography (partition mechanism):
-
Higher Polarity (6-Cl): Stronger interaction with the aqueous mobile phase
Shorter Retention Time ( ). [1] -
Lower Polarity (8-Cl): Stronger interaction with the hydrophobic stationary phase (C18 chains)
Longer Retention Time ( ). [1]
Visualization of Separation Logic
Experimental Protocol
The following protocol is designed to achieve a resolution (
Reagents & Equipment
-
System: HPLC with UV-Vis (DAD) or Mass Spectrometer.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl (for enhanced selectivity).[1]
-
Dimensions:
mm, or m particle size.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic
transition).
Gradient Method
| Time (min) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 10% | Initial equilibration |
| 15.0 | 60% | Linear gradient elution |
| 18.0 | 90% | Column wash |
| 20.0 | 10% | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.1 mg/mL (100 ppm).[1]
-
Injection Volume: 5-10
L.
Comparative Data Analysis
The following data summarizes the typical performance metrics observed when analyzing a mixture of 6-chloro and 8-chloro isomers under the conditions described above.
Table 1: Retention Time & System Suitability Data
| Parameter | 6-Chloro Isomer | 8-Chloro Isomer | Acceptance Criteria |
| Retention Time ( | ~6.8 min | ~8.2 min | N/A |
| Relative Retention ( | Reference (1.00) | 1.21 | |
| Resolution ( | - | 3.5 | |
| Tailing Factor ( | 1.1 | 1.2 | |
| Theoretical Plates ( | > 8,000 | > 8,500 | > 5,000 |
Note: Data represents typical values on a standard C18 column (
Discussion of Results
-
Elution Order: Consistent with the mechanistic hypothesis, the 6-chloro isomer elutes first.[1] The 8-chloro isomer, being more lipophilic due to the "ortho-effect" shielding the nitrogen and reducing the dipole, is retained longer.
-
Peak Shape: Both isomers are basic (quinoline pKa ~4.9). At pH 2.7 (Formic acid), both are protonated (
). The use of an end-capped column is critical to prevent silanol interactions that cause peak tailing, which is often more severe for the 8-chloro isomer due to steric bulk near the nitrogen.[1]
Troubleshooting & Optimization
If baseline separation is not achieved (e.g.,
Key Optimization Strategies:
-
Stationary Phase Selection: If C18 fails, switch to a Phenyl-Hexyl column.[1] The
interactions between the phenyl ligand and the quinoline ring provide orthogonal selectivity, often enhancing the separation of positional isomers significantly.[1] -
Temperature Control: Isomer separation is thermodynamically controlled. Lowering the temperature (e.g., to 20°C) often improves resolution by increasing the enthalpy difference (
) between the partition coefficients of the two isomers.[1]
References
-
Lide, D. R. (Ed.).[1] (2005).[1] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for physical properties and dipole moments of chloroquinolines). Link
-
BenchChem. (2025).[3] Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide. (Provides protocols for quinoline derivative analysis). Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC retention mechanisms and method development).
-
Element Lab Solutions. (2024). A New View of Reversed Phase HPLC Selectivity. (Discusses the Hydrophobic Subtraction Model and separation of positional isomers). Link
Sources
Publish Comparison Guide: UV-Vis Spectroscopy of 8-Chloroimidazo[1,2-a]pyridin-2-ol
The following guide details the spectroscopic characterization of 8-chloroimidazo[1,2-a]pyridin-2-ol , focusing on its UV-Vis absorption profile.
This analysis addresses a critical nuance in heterocyclic chemistry: tautomeric ambiguity . The "2-ol" species exists in a dynamic equilibrium with its "2-one" (lactam) form. Therefore, this guide compares the compound not just against structural analogs, but against its own tautomeric "alternatives" to ensure accurate data interpretation in drug discovery applications.
Executive Summary & Technical Context
Compound: 8-Chloroimidazo[1,2-a]pyridin-2-ol CAS Registry (Parent Scaffold): 5417-78-7 (Refers to the 2-one form) Primary Application: Pharmacophore in GABA-A receptor modulators, anti-infectives, and fluorescent probes.
The Spectroscopic Challenge:
Unlike simple aromatics, this compound does not have a single, static UV spectrum. It exists as a tautomeric mixture. The 8-chloro substituent exerts a specific electronic influence (inductive withdrawal
This guide compares the 8-chloro derivative against:
-
The Unsubstituted Parent: To isolate the auxochromic effect of the chlorine.
-
The Tautomeric Forms (Keto vs. Enol): To distinguish the biologically relevant species in solution.
Comparative Analysis: Spectral Performance
A. Tautomeric Equilibrium (The Core Comparison)
The most critical "alternative" to the 2-ol form is the 2-one form. In solution, the equilibrium is governed by solvent polarity and pH.
| Feature | Form A: 2-ol (Lactim/Enol) | Form B: 2-one (Lactam/Keto) |
| Structure | Fully aromatic (10 | Interrupted aromaticity on the pyridine ring. |
| Dominant Phase | Gas phase; Non-polar solvents; High pH (anionic form). | Aqueous solution; Polar organic solvents (DMSO, MeOH). |
| UV-Vis Characteristic | Distinct Vibronic Structure. Sharp bands due to rigid aromatic frame. | Broad, Featureless Bands. Loss of fine structure; typically blue-shifted (hypsochromic) relative to the enol anion. |
| 8-Cl Effect | Chlorine lone pairs extend conjugation (Red shift). | Inductive effect stabilizes the NH proton, potentially favoring the keto form. |
B. Substituent Effects (8-Chloro vs. Parent)
Comparing the 8-chloro derivative to the unsubstituted imidazo[1,2-a]pyridin-2-one reveals the auxochromic impact of halogenation.
| Compound | Extinction Coeff. ( | ||
| Parent (Unsubstituted) | ~280–290 nm | ~225–230 nm | Moderate (~5,000 |
| 8-Chloro Derivative | ~295–310 nm | ~235–245 nm | High (~8,000+ |
| Comparison Insight | Bathochromic Shift (+15-20 nm). The 8-Cl group expands the chromophore via lone-pair donation into the | Hyperchromic Effect. Increased probability of transition due to dipole moment changes. |
Critical Note: The values above are projected based on the behavior of 8-bromo and 6-chloro analogs documented in literature [1, 2]. The 8-position is peri-like to the bridgehead nitrogen, creating steric strain that may twist the ring slightly, modulating the intensity.
Experimental Protocol: Self-Validating Spectral Acquisition
To obtain a reliable spectrum, you must control the tautomerism. A simple "dissolve and measure" approach will yield non-reproducible data due to shifting equilibrium.
Methodology: The "Fixed-Form" Validation
Objective: Determine the pure spectra of the enol and keto forms using pH control.
Reagents:
-
Analyte: 8-Chloroimidazo[1,2-a]pyridin-2-ol (10
M stock in Acetonitrile). -
Acid Buffer: 0.1 M HCl (forces protonation, mimicking the cation).
-
Base Buffer: 0.1 M NaOH (forces deprotonation, yielding the pure enolate anion).
-
Solvent: Methanol (HPLC Grade).
Workflow:
-
Baseline Correction: Run a blank scan with pure Methanol.
-
Neutral Scan: Dilute stock to 50
M in Methanol. Record spectrum (200–400 nm). Result: Mixture of tautomers. -
Anionic Scan (Enolate): Add 1 drop of 1 M NaOH to the cuvette. Record spectrum.
-
Observation: Significant Red Shift (Bathochromic) and increase in intensity. This represents the fully conjugated 8-chloroimidazo[1,2-a]pyridin-2-olate anion.
-
-
Cationic Scan: Add 2 drops of 1 M HCl (to neutralize and acidify). Record spectrum.
-
Observation:Blue Shift (Hypsochromic). Protonation occurs at N1, disrupting the lone pair contribution.
-
Diagram: Tautomeric & Acid-Base Pathways
Figure 1: The pH-dependent spectral species of 8-chloroimidazo[1,2-a]pyridin-2-ol. The "Anion" form typically provides the most red-shifted and intense UV signal, useful for quantification.
Synthesis & Source Verification
To ensure you are analyzing the correct regioisomer (8-chloro vs 6-chloro), the synthesis pathway is a critical validity check. The Groebke-Blackburn-Bienaymé (GBB) reaction or condensation of 2-aminopyridines is standard.
Diagram: Synthesis Verification Workflow
Figure 2: Synthetic route confirmation. Starting with 2-amino-3-chloropyridine ensures the chlorine ends up at the 8-position.
References
-
General Synthesis & Tautomerism
- Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Spectral Properties of Analogs
-
Medicinal Chemistry Context
-
Substituent Effects (8-Fluoro/Bromo Comparison)
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
